2-(4-Chlorophenoxy)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204123. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGDKEWUYZXXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308436 | |
| Record name | 2-(4-chlorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-13-8 | |
| Record name | 3598-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chlorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenoxy)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Chlorophenoxy)acetonitrile chemical formula and molecular weight
An In-depth Technical Guide to 2-(4-Chlorophenoxy)acetonitrile
This guide provides essential chemical information for this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
The fundamental properties of this compound are summarized below, providing a clear and concise reference for laboratory use.
| Property | Value |
| Chemical Formula | C₈H₆ClNO[1][2][3][4][5][6] |
| Molecular Weight | 167.59 g/mol [2] |
| Synonyms | 4-Chlorophenoxyacetonitrile, (4-chlorophenoxy)acetonitrile[1][3][5][6] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical properties.
References
Spectroscopic Data of 2-(4-Chlorophenoxy)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Chlorophenoxy)acetonitrile, a molecule of interest in synthetic chemistry and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 3598-13-8; Molecular Formula: C₈H₆ClNO; Molecular Weight: 167.59 g/mol ).[1][2][3]
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.30 | Doublet | 2H, Aromatic CH (ortho to O) |
| ~6.95 | Doublet | 2H, Aromatic CH (meta to O) |
| ~4.80 | Singlet | 2H, Methylene (-O-CH₂-CN) |
Table 2: IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 | C-H stretch (Aromatic) |
| ~2930 | C-H stretch (Aliphatic) |
| ~2250 | C≡N stretch (Nitrile) |
| ~1590, ~1490 | C=C stretch (Aromatic ring) |
| ~1250 | C-O-C stretch (Aryl ether) |
| ~830 | C-H bend (para-disubstituted aromatic) |
| ~750 | C-Cl stretch |
Note: The IR data is compiled from typical absorption frequencies for the functional groups present in the molecule.
Table 3: Mass Spectrometry Data (Predicted)
| m/z | Ion |
| 167.01 | [M]⁺ |
| 168.02 | [M+H]⁺ |
| 190.00 | [M+Na]⁺ |
Source: Predicted data from PubChemLite.[4]
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices and the instrumentation information available for this compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To determine the proton environment of this compound.
Instrumentation: Varian CFT-20 NMR Spectrometer or equivalent.[1]
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: Bruker IFS 85 FT-IR Spectrometer with a KBr pellet accessory or a Bruker Tensor 27 FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[1]
Procedure (ATR-FTIR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: Analyze the ions in the mass analyzer, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion ([M]⁺) and common adducts such as [M+H]⁺ and [M+Na]⁺. If desired, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to obtain fragmentation information.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.
References
An In-depth Technical Guide to 2-(4-Chlorophenoxy)acetonitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(4-Chlorophenoxy)acetonitrile (CAS No. 3598-13-8). While direct evidence of its initial discovery and early development is not extensively documented in readily available literature, its structural relationship to the phenoxy herbicide family suggests its origins are likely rooted in the broader exploration of this class of compounds. This document details the most probable synthetic route, the Williamson ether synthesis, and collates available physicochemical data. Although specific biological activity and mechanistic studies on this compound are limited, this guide explores the known activities of structurally similar compounds to provide a basis for future research.
Introduction
This compound is an aromatic nitrile and a member of the chlorophenoxy compound family. This class of molecules has been of significant interest in agricultural and pharmaceutical research due to their biological activities, which range from herbicidal to potential therapeutic applications. This guide aims to consolidate the current knowledge on this compound, with a focus on its chemical synthesis and historical context, to serve as a valuable resource for researchers in organic synthesis, drug discovery, and agrochemical development.
Discovery and Historical Context
The precise date and the researchers who first synthesized this compound are not clearly documented in major chemical databases and historical literature. However, the history of related chlorophenoxy compounds, particularly the phenoxy herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), provides a likely backdrop for its discovery. The intensive research into phenoxyacetic acid derivatives as plant growth regulators and herbicides, which began in the 1940s, led to the synthesis and evaluation of a vast number of analogues. It is highly probable that this compound was first synthesized during this period of extensive exploratory research aimed at understanding the structure-activity relationships of phenoxy compounds. The nitrile group would have been an object of interest as a potential bioisostere for the carboxylic acid moiety found in the active herbicides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3598-13-8 | PubChem[1] |
| Molecular Formula | C₈H₆ClNO | PubChem[1] |
| Molecular Weight | 167.59 g/mol | PubChem[1] |
| Appearance | Solid | CymitQuimica |
| Melting Point | 45-49 °C | ECHEMI |
| Boiling Point | 279.7 °C at 760 mmHg | ECHEMI |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-Chlorophenoxyacetonitrile, (4-chlorophenoxy)acetonitrile | CymitQuimica, PubChem[1] |
Synthesis
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
General Reaction Scheme
The synthesis proceeds by the reaction of 4-chlorophenol with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a base. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic 4-chlorophenoxide anion, which then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the ether linkage.
Detailed Experimental Protocol (Proposed)
Materials:
-
4-Chlorophenol
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Potassium carbonate (anhydrous) or Sodium hydride
-
Acetone or N,N-Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. If using sodium hydride, it should be added cautiously in portions to the solution of 4-chlorophenol in anhydrous DMF at 0 °C.
-
Addition of Haloacetonitrile: To the stirred suspension, add chloroacetonitrile (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine completion).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) or by column chromatography on silica gel.
Biological Activity and Mechanism of Action (Inferred)
Direct studies on the biological activity, mechanism of action, and signaling pathways of this compound are scarce in the public domain. However, based on its structural similarity to other phenoxy compounds, some potential activities can be inferred.
Many phenoxyacetic acid derivatives are known to act as synthetic auxins, a class of plant growth regulators.[2][3] These compounds can mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to various physiological responses in plants, including cell elongation, division, and differentiation. At high concentrations, synthetic auxins can disrupt normal plant growth, leading to herbicidal effects.[3] It is plausible that this compound could exhibit similar plant growth regulating or herbicidal properties. The nitrile group may act as a precursor to a carboxylic acid in vivo through metabolic hydrolysis, thereby converting the compound into a more traditional phenoxyacetic acid structure.
The potential signaling pathways involved would likely be those associated with auxin perception and response in plants. This involves the TIR1/AFB family of F-box proteins, which act as auxin receptors. Upon auxin binding, these receptors target Aux/IAA transcriptional repressors for degradation via the ubiquitin-proteasome pathway, leading to the expression of auxin-responsive genes.
Conclusion and Future Directions
This compound is a chemical entity with a history that is likely intertwined with the broader development of phenoxy-based agrochemicals. While its specific discovery story remains elusive, its synthesis is straightforward via the Williamson ether synthesis. The significant gap in the literature regarding its biological activity presents a clear opportunity for future research. Screening of this compound for herbicidal, plant growth regulatory, and other biological activities (e.g., antifungal, antibacterial) could unveil novel applications. Furthermore, detailed mechanistic studies would be necessary to elucidate any observed biological effects and the signaling pathways involved. This technical guide serves as a foundational document to inspire and support such future investigations into the properties and potential of this compound.
References
Preliminary Biological Activity of 2-(4-Chlorophenoxy)acetonitrile: A Predictive Technical Guide
Executive Summary
2-(4-Chlorophenoxy)acetonitrile is a small organic molecule featuring a 4-chlorophenoxy group linked to an acetonitrile functional group. While specific studies on this compound are lacking, the well-documented biological activities of structurally similar molecules, particularly phenoxy herbicides and other derivatives, suggest that this compound may exhibit herbicidal, antimicrobial, and potential cytotoxic properties. This guide synthesizes available data on these related compounds to forecast the likely biological profile of this compound, providing a foundation for future experimental investigation.
Predicted Biological Activities
Herbicidal Activity
The most probable biological activity of this compound is herbicidal, based on its structural similarity to the widely used phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chlorophenoxy)acetic acid (4-CPA).[1][2][3][4]
Mechanism of Action: Phenoxy herbicides act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2][3][5] This leads to uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately causing vascular tissue disruption, stem curling, leaf withering, and plant death.[5] The primary mode of action involves binding to auxin receptors, which triggers a cascade of downstream effects on gene expression and cell division.
Supporting Evidence from Analogous Compounds:
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A selective herbicide that effectively controls broadleaf weeds in various crops.[5] It is absorbed through the leaves and translocated to the meristematic tissues where it exerts its effects.[5]
-
(4-Chlorophenoxy)acetic acid (4-CPA): Used as a plant growth regulator and herbicide.[6][7] It has been shown to induce defense resistance in rice against certain insects, a mechanism that involves the modulation of peroxidase activity and the production of lignin-like polymers.[8]
The presence of the 4-chlorophenoxy group in this compound is the key structural feature that suggests a similar herbicidal mechanism. The acetonitrile group, being a small, polar moiety, is unlikely to sterically hinder the interaction with auxin binding sites.
Antimicrobial Activity
Several derivatives of 4-chlorophenol have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against bacteria and fungi.
Supporting Evidence from Analogous Compounds:
-
2-(4-Chlorophenoxy)ethanol: This compound is known to have antifungal activities.[9]
-
Para Chloro Meta Xylenol (PCMX): A broad-spectrum bactericide and preservative used in a wide range of medical, domestic, and industrial applications to control bacteria, mildew, and fungal growth.[10]
-
Carbazole Derivatives: Certain carbazole derivatives incorporating a 4-chlorophenoxy moiety have shown promising antimicrobial activity against Gram-positive bacteria.[11]
The antimicrobial potential of these compounds often relates to their ability to disrupt cell membranes or interfere with essential metabolic pathways.
Quantitative Data from Analogous Compounds
The following table summarizes available quantitative data for structurally related compounds to provide a reference for potential efficacy.
| Compound | Activity | Organism/Assay | Value | Reference |
| Dichlorprop | Renal Toxicity (NOAEL) | Rat (2-year study) | 3.64 mg/kg of body weight per day | --INVALID-LINK--[12] |
| 2,4-D | Acute Toxicity (Oral LD50) | Rat | 375 mg/kg | --INVALID-LINK-- |
| MCPA | Acute Toxicity (Oral LD50) | Rat | 700 mg/kg | --INVALID-LINK-- |
Experimental Protocols of Analogous Compound Studies
Detailed experimental protocols for the biological evaluation of analogous compounds can be adapted for testing this compound.
Herbicidal Activity Bioassay
A common method to assess herbicidal activity involves seed germination and seedling growth inhibition assays.
Protocol Outline:
-
Test Species: Select representative broadleaf (e.g., Lactuca sativa - lettuce) and grass (e.g., Sorghum bicolor - sorghum) species.[1]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations.
-
Seed Germination Assay:
-
Place a set number of seeds on filter paper in petri dishes.
-
Moisten the filter paper with the test solutions of varying concentrations.
-
Incubate the petri dishes under controlled conditions (temperature, light).
-
After a defined period (e.g., 7 days), count the number of germinated seeds and calculate the germination percentage.
-
-
Seedling Growth Assay:
-
Measure the root and shoot length of the germinated seedlings.
-
Calculate the percentage of growth inhibition compared to a negative control (solvent only).
-
-
Data Analysis: Determine the IC50 (concentration causing 50% inhibition) for germination and seedling growth.
Antimicrobial Activity Assay (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol Outline:
-
Microorganisms: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).
-
Compound Preparation: Prepare a stock solution of this compound and perform serial dilutions in a 96-well microtiter plate with appropriate growth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Logical Relationships
Based on the known mechanism of phenoxy herbicides, the following signaling pathway can be proposed for the herbicidal activity of this compound.
Caption: Proposed mechanism of herbicidal action for this compound.
The following diagram illustrates a general workflow for the preliminary biological screening of a novel compound like this compound.
Caption: General workflow for preliminary biological screening.
Conclusion and Future Directions
While direct experimental evidence is currently unavailable, a predictive analysis based on structurally related compounds strongly suggests that this compound is a candidate for herbicidal and potentially antimicrobial activities. The 4-chlorophenoxy moiety is a well-established pharmacophore in the design of synthetic auxins, making herbicidal activity the most probable biological function.
Future research should focus on the synthesis and in vitro screening of this compound to validate these predictions. Initial studies should include herbicidal bioassays against a panel of broadleaf and grass species, as well as antimicrobial screening against common bacterial and fungal pathogens. Subsequent structure-activity relationship (SAR) studies could further optimize the biological activity of this chemical scaffold for the development of novel agrochemicals or antimicrobial agents.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. deq.mt.gov [deq.mt.gov]
- 6. (4-chlorophenoxy)acetic acid [sitem.herts.ac.uk]
- 7. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Chlorophenoxy)ethanol | C8H9ClO2 | CID 15907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of PCMX Derivative [ijraset.com]
- 11. mdpi.com [mdpi.com]
- 12. cdn.who.int [cdn.who.int]
Potential Research Areas for 2-(4-Chlorophenoxy)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Chlorophenoxy)acetonitrile is a versatile chemical intermediate with a phenoxyacetic acid scaffold, a structure common to many biologically active compounds. While direct research on the specific biological activities of this molecule is not extensively documented in publicly available literature, its structural similarity to known herbicides, fungicides, and other bioactive molecules suggests several promising avenues for future investigation. This technical guide provides an overview of the known properties of this compound and outlines potential research areas, supported by data on related compounds. Detailed experimental protocols for synthesis and biological evaluation are proposed to facilitate further research.
Introduction
This compound (CAS No. 3598-13-8) is an aromatic nitrile featuring a chlorophenoxy group linked to an acetonitrile moiety.[1][2] The presence of the chlorophenoxy group is significant, as this functional group is a key component in a wide range of commercial herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).[3][4][5] The nitrile group is also a common feature in many pharmaceuticals and agrochemicals, contributing to their metabolic stability and biological activity. Given its chemical structure, this compound represents a valuable starting material for the synthesis of novel compounds with potential applications in agriculture and medicine. This document aims to consolidate the existing information on this compound and to propose potential research directions for its exploration.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for planning chemical reactions and for understanding the compound's behavior in biological and environmental systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO | [1][2] |
| Molecular Weight | 167.59 g/mol | [1] |
| CAS Number | 3598-13-8 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 45-49 °C | [6] |
| Boiling Point | 279.7 °C at 760 mmHg | [6] |
| Density | 1.2 ± 0.1 g/cm³ | [6] |
| Solubility | Information not widely available, but expected to be soluble in organic solvents. | |
| InChI Key | YUGDKEWUYZXXRU-UHFFFAOYSA-N | [2] |
Potential Research Areas
Based on the chemical structure of this compound and the known activities of related compounds, the following areas of research are proposed:
Herbicidal and Plant Growth Regulatory Activity
The chlorophenoxy moiety is a well-established pharmacophore for herbicidal activity, acting as a synthetic auxin that disrupts plant growth.[3][4]
-
Hypothesis: this compound and its derivatives may exhibit herbicidal or plant growth regulatory properties.
-
Proposed Research:
-
Synthesize a library of derivatives by modifying the nitrile group.
-
Screen the parent compound and its derivatives for pre- and post-emergent herbicidal activity against a panel of monocot and dicot weeds.
-
Investigate the mechanism of action, including auxin-like activity and potential inhibition of plant enzymes.
-
Antimicrobial Activity
Phenoxyacetic acid derivatives have been reported to possess antibacterial and antifungal properties. For instance, thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid have shown significant antimicrobial activity.[7][8]
-
Hypothesis: this compound and its derivatives could serve as scaffolds for novel antimicrobial agents.
-
Proposed Research:
-
Evaluate the in vitro activity of the parent compound against a range of pathogenic bacteria and fungi.
-
Synthesize derivatives, such as amides, thioamides, and heterocyclic compounds, and assess their antimicrobial spectrum.
-
Determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) for active compounds.[9]
-
Investigate the mechanism of action, which could involve cell wall synthesis inhibition, protein synthesis inhibition, or other targets.
-
Insecticidal and Nematicidal Activity
The nitrile group is present in some classes of insecticides. While less common than in herbicides, the chlorophenoxy scaffold could be explored for activity against insect pests.
-
Hypothesis: Derivatives of this compound may possess insecticidal or nematicidal properties.
-
Proposed Research:
-
Screen the compound and its derivatives against common agricultural pests and nematodes.
-
Conduct structure-activity relationship (SAR) studies to optimize activity.
-
Investigate the mode of action, such as neurotoxicity or disruption of insect-specific metabolic pathways.
-
Pharmaceutical Applications
The phenoxyacetic acid structure is also found in some pharmaceutical agents. Further derivatization could lead to compounds with therapeutic potential.
-
Hypothesis: Modifications of the this compound core could yield compounds with interesting pharmacological activities.
-
Proposed Research:
-
Synthesize a diverse library of derivatives and screen them in various biological assays, such as anticancer, anti-inflammatory, and antiviral screens.
-
For any hits, perform lead optimization to improve potency and selectivity.
-
Conduct in vivo studies in animal models to evaluate efficacy and safety.
-
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of 4-chlorophenol with chloroacetonitrile in the presence of a base.
Materials:
-
4-chlorophenol
-
Chloroacetonitrile
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Dissolve 4-chlorophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone in a round-bottom flask.
-
Add chloroacetonitrile (1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in ethyl acetate and wash with distilled water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Workflow for Synthesis and Purification:
Caption: Synthetic workflow for this compound.
Biological Evaluation: Antimicrobial Activity Screening
This protocol outlines a standard method for screening the antimicrobial activity of this compound and its derivatives.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient broth and agar (for bacteria)
-
Sabouraud dextrose broth and agar (for fungi)
-
96-well microplates
-
Spectrophotometer (for measuring optical density)
-
Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (solvent vehicle)
Procedure (Broth Microdilution Method for MIC Determination):
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive and negative controls on each plate.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits the growth of the microorganism (or by measuring the optical density).
Workflow for Antimicrobial Screening:
Caption: Workflow for antimicrobial susceptibility testing.
Signaling Pathways for Further Investigation
Given the structural similarity to auxin-like herbicides, a key signaling pathway to investigate for herbicidal activity is the auxin signaling pathway in plants.
Auxin Signaling Pathway in Plants:
Caption: Proposed interaction with the plant auxin signaling pathway.
Conclusion
This compound is a chemical entity with significant, yet largely unexplored, potential. Its structural features suggest a high probability of biological activity, particularly in the agrochemical sector. This guide provides a starting point for researchers interested in exploring the potential of this compound. The proposed research areas, experimental protocols, and pathway diagrams are intended to facilitate the design of new studies and the development of novel, active molecules. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives.
References
- 1. This compound | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. cdn.who.int [cdn.who.int]
- 5. Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Technical Guide to the Safe Handling of 2-(4-Chlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-(4-Chlorophenoxy)acetonitrile, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 |
Table 2: Hazard and Precautionary Statements
| Code | Statement |
| Hazard Statements | |
| H302 | Harmful if swallowed.[1] |
| H311 | Toxic in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H331 | Toxic if inhaled. |
| H335 | May cause respiratory irritation. |
| Precautionary Statements | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash skin thoroughly after handling.[1][2] |
| P270 | Do not eat, drink or smoke when using this product.[1][2] |
| P271 | Use only outdoors or in a well-ventilated area.[1][2] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3] |
| P301 + P316 | IF SWALLOWED: Get emergency medical help immediately.[2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| P316 | Get emergency medical help immediately.[2] |
| P330 | Rinse mouth.[1][2] |
| P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse.[2] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2][4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Appearance | White to light yellow to light orange powder/solid |
| Melting Point | 45-49 °C |
| Boiling Point | 279.7°C at 760 mmHg |
| Flash Point | 123.0 ± 20.4 °C |
| Density | 1.2 ± 0.1 g/cm³ |
Experimental Protocols: Safe Handling Procedures
While detailed experimental protocols for the toxicological studies are not publicly available, this section outlines the standard operating procedures for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[2] Wear protective gloves. The glove material has to be impermeable and resistant to the product. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a filter type appropriate for organic vapors and particulates.[2] |
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are close to the workstation location.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[1] Use non-sparking tools.[1] Prevent fire caused by electrostatic discharge.[1] Do not eat, drink, or smoke when using this product.[1][2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Store apart from foodstuff containers or incompatible materials.[1] Store locked up.[2][4]
Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
Emergency Procedures
First Aid Measures
Table 5: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][2] Get medical help immediately. |
| Skin Contact | Take off immediately all contaminated clothing.[2] Wash with plenty of water.[1] Get medical help immediately. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Get medical help immediately. |
| Ingestion | Rinse mouth.[1][2] Get emergency medical help immediately.[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas in a fire.
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment.[6] Evacuate unnecessary personnel.
-
Environmental Precautions: Do not let this chemical enter the environment.
-
Containment and Cleaning: Sweep up and shovel into suitable containers for disposal.[6]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1] Do not release into the environment.
Visualized Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling and Emergency Response.
References
Methodological & Application
Application Notes and Protocols: Williamson Ether Synthesis of 2-(4-Chlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-(4-Chlorophenoxy)acetonitrile via the Williamson ether synthesis. This method involves the reaction of 4-chlorophenol with chloroacetonitrile in the presence of a base. The following sections detail the experimental procedure, present key data in a structured format, and provide a visual workflow of the synthesis.
Overview of the Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this specific application, the sodium salt of 4-chlorophenol, generated in situ, acts as a nucleophile and attacks the electrophilic carbon of chloroacetonitrile in an SN2 reaction to form the desired product, this compound. This compound can serve as a valuable intermediate in the synthesis of various biologically active molecules. The general reaction is depicted below:
Reaction Scheme:
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures.
2.1. Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chlorophenol | 128.56 | 6.43 g | 50 |
| Chloroacetonitrile | 75.50 | 4.15 g (3.5 mL) | 55 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 75 |
| Acetone | 58.08 | 250 mL | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Water (deionized) | 18.02 | 200 mL | - |
| Brine (saturated NaCl) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |
2.2. Equipment
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus
2.3. Procedure
-
Reaction Setup: To a 500 mL round-bottom flask, add 4-chlorophenol (6.43 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), and acetone (250 mL).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. To this suspension, add chloroacetonitrile (3.5 mL, 55 mmol) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue. Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
3.1. Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 106-48-9 |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | 107-14-2 |
| This compound | C₈H₆ClNO | 167.59 | 3598-13-8 |
3.2. Expected Characterization Data
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 58-61 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.75 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.8, 130.0, 129.8, 116.5, 115.2, 54.0 |
| IR (KBr, cm⁻¹) | ~2250 (C≡N stretch), ~1590, 1490 (C=C aromatic), ~1250 (C-O ether) |
| Yield | 80-90% (Theoretical: 8.38 g) |
Visualization
4.1. Experimental Workflow
Caption: Workflow for the synthesis of this compound.
4.2. Logical Relationship of Synthesis
Caption: Key steps in the Williamson ether synthesis mechanism.
Safety Precautions
-
Chloroacetonitrile is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
4-Chlorophenol is toxic and corrosive. Avoid skin contact.
-
Acetone and dichloromethane are flammable and volatile. Work away from open flames.
-
Always follow standard laboratory safety procedures.
Application Notes and Protocols: 2-(4-Chlorophenoxy)acetonitrile as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-chlorophenoxy)acetonitrile as a key starting material in the synthesis of pharmaceuticals, particularly those in the fibrate class of drugs. Detailed experimental protocols for the synthesis of a key intermediate and a final drug product are provided, along with a summary of relevant quantitative data and a visualization of the associated signaling pathway.
Introduction
This compound is a versatile chemical intermediate. Its structure, featuring a chlorophenoxy group and a nitrile functional group, makes it a valuable precursor for the synthesis of various organic molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid, providing a key functional handle for further molecular elaboration. This reactivity is particularly relevant in the synthesis of pharmaceuticals, where the 2-(4-chlorophenoxy)acetic acid moiety serves as a core structural component for a class of lipid-lowering drugs known as fibrates.
Fibrates are agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to a cascade of downstream effects, ultimately resulting in reduced plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
Synthetic Applications
The primary application of this compound in pharmaceutical synthesis is its conversion to 2-(4-chlorophenoxy)acetic acid. This intermediate is then utilized in the synthesis of various fibrate drugs.
Featured Pharmaceutical: Clofibrate
Clofibrate is a first-generation fibrate drug used for the treatment of hyperlipidemia. It is the ethyl ester of clofibric acid, which is derived from a 2-(4-chlorophenoxy)acetic acid backbone.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Chlorophenoxy)acetic Acid from 4-Chlorophenol and Chloroacetic Acid
This protocol details the synthesis of the key carboxylic acid intermediate. While starting from 4-chlorophenol and chloroacetic acid, the principles are directly applicable to the hydrolysis of this compound, which would also yield the same product.
Reaction:
4-Chlorophenol + Chloroacetic Acid → 2-(4-Chlorophenoxy)acetic Acid
Materials:
-
4-chlorophenol
-
Chloroacetic acid
-
1 M Sodium 4-chlorophenolate in 2.5 M Sodium Hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl)
-
Distilled water
-
Round bottom flask
-
Reflux condenser
-
Boiling water bath
-
Hirsch funnel and vacuum filtration apparatus
-
Beakers
-
Graduated cylinders
-
Stirring rod
Procedure:
-
To a round bottom flask equipped with a reflux condenser, add 0.189 g of chloroacetic acid.
-
Add 1.0 mL of a 1 M sodium 4-chlorophenolate-2.5 M NaOH solution to the flask and gently swirl to dissolve the acid.[1]
-
Heat the reaction mixture in a boiling water bath for 30 minutes.[1]
-
After heating, cool the reaction mixture for a few minutes.
-
Quench the reaction by adding approximately 1 mL of 6 M HCl and cool the mixture in an ice bath. A white precipitate should form.[1]
-
If no precipitate forms, stir the contents of the flask to ensure complete protonation and add more HCl until a precipitate is observed.[1]
-
Collect the white precipitate by vacuum filtration using a Hirsch funnel.
-
Wash the crude product with approximately 1 mL of cold distilled water.[1]
-
Allow the product to air dry for a few minutes before weighing.
Protocol 2: Synthesis of Clofibrate from 2-(4-Chlorophenoxy)-2-methylpropanoic Acid
This protocol describes the esterification of a derivative of 2-(4-chlorophenoxy)acetic acid to yield Clofibrate. The starting material, 2-(4-chlorophenoxy)-2-methylpropanoic acid, can be synthesized from 4-chlorophenol, acetone, and chloroform.[2][3]
Reaction:
2-(4-Chlorophenoxy)-2-methylpropanoic acid + Ethanol → Clofibrate
Materials:
-
2-(4-Chlorophenoxy)-2-methylpropanoic acid
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N,N-dimethylformamide (DMF)
-
Potassium carbonate
-
Ethyl 2-bromo-2-methylpropanoate
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (optional, for purification)
Procedure:
-
Dissolve 1 g (7.779 mmol) of 2-(4-chlorophenoxy)-2-methylpropanoic acid and 2.15 g (15.56 mmol) of potassium carbonate in 10 mL of N,N-dimethylformamide (DMF) in a round bottom flask.[2]
-
Stir the mixture for 30 minutes at room temperature.
-
Add 3.4 mL of ethyl 2-bromo-2-methylpropanoate dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and maintain for 5 hours.[2]
-
Cool the reaction to room temperature and add 30 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).[2]
-
Combine the organic phases and wash with saturated brine (3 x 10 mL).[2]
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[2]
-
The crude product can be further purified by column chromatography.
Data Presentation
Table 1: Quantitative Data for the Synthesis of Clofibrate Intermediate and Final Product
| Parameter | Value | Reference |
| Synthesis of 2-(4-Chlorophenoxy)acetic Acid | ||
| Theoretical Yield | Dependent on starting material quantities | [1] |
| Synthesis of Clofibrate | ||
| Starting Material (2-(4-Chlorophenoxy)-2-methylpropanoic acid derivative) | 1 g | [2] |
| Product (Clofibrate derivative) | 1.8 g | [2] |
| Yield | 96% | [2] |
Visualizations
Experimental Workflow: Synthesis of Clofibrate
Caption: Synthetic pathway for Clofibrate.
Signaling Pathway: Mechanism of Action of Fibrates (PPARα Activation)
Caption: PPARα signaling pathway.
References
Application Notes and Protocols: Reactions of 2-(4-Chlorophenoxy)acetonitrile with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 2-(4-chlorophenoxy)acetonitrile with various electrophiles. The methylene group adjacent to the nitrile is activated, allowing for deprotonation and subsequent reaction with a range of electrophilic partners. This reactivity makes this compound a valuable building block in the synthesis of diverse molecular scaffolds, particularly for applications in medicinal chemistry and materials science. The protocols provided are based on established methodologies for similar activated nitriles and serve as a starting point for further optimization.
Alkylation Reactions
The activated methylene group of this compound can be readily alkylated using various alkyl halides in the presence of a suitable base. This reaction is fundamental for introducing alkyl chains and constructing more complex carbon skeletons.
Experimental Protocol: Alkylation with Ethyl Iodide
This protocol describes the synthesis of 2-(4-chlorophenoxy)butanenitrile.
Materials:
-
This compound
-
Ethyl iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-chlorophenoxy)butanenitrile.
Data Presentation:
| Entry | Electrophile | Product | Base | Solvent | Yield (%) |
| 1 | Ethyl Iodide | 2-(4-Chlorophenoxy)butanenitrile | NaH | DMF | ~70-80* |
*Yield is an estimate based on similar reactions and may require optimization.
Logical Relationship Diagram: Alkylation Workflow
Caption: Workflow for the alkylation of this compound.
Acylation Reactions
Acylation of this compound with acylating agents such as acid chlorides or anhydrides introduces a keto group, leading to the formation of β-ketonitriles. These products are versatile intermediates for the synthesis of various heterocyclic compounds.
Experimental Protocol: Acylation with Benzoyl Chloride
This protocol describes the synthesis of 2-(4-chlorophenoxy)-3-oxo-3-phenylpropanenitrile.
Materials:
-
This compound
-
Benzoyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add benzoyl chloride (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(4-chlorophenoxy)-3-oxo-3-phenylpropanenitrile.
Data Presentation:
| Entry | Electrophile | Product | Base | Solvent | Yield (%) |
| 1 | Benzoyl Chloride | 2-(4-Chlorophenoxy)-3-oxo-3-phenylpropanenitrile | NaH | THF | ~60-75* |
*Yield is an estimate based on similar reactions and may require optimization.
Signaling Pathway Diagram: Acylation Reaction
Caption: Reaction pathway for the acylation of this compound.
Condensation Reactions with Aldehydes (Knoevenagel Condensation)
The Knoevenagel condensation of this compound with aldehydes provides α,β-unsaturated cyano compounds. These products are valuable precursors for various pharmaceuticals and fine chemicals.
Experimental Protocol: Condensation with Benzaldehyde
This protocol outlines the synthesis of 2-(4-chlorophenoxy)-3-phenylacrylonitrile.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Ethanol
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain 2-(4-chlorophenoxy)-3-phenylacrylonitrile.
Data Presentation:
| Entry | Electrophile | Product | Catalyst | Solvent | Yield (%) |
| 1 | Benzaldehyde | 2-(4-Chlorophenoxy)-3-phenylacrylonitrile | Piperidine | Ethanol | ~80-90* |
*Yield is an estimate based on similar reactions and may require optimization.
Experimental Workflow Diagram: Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
Mannich Reaction
The Mannich reaction allows for the aminoalkylation of this compound using formaldehyde and a secondary amine, such as dimethylamine, to produce β-aminoacetonitrile derivatives. These compounds are important intermediates in drug synthesis.[1][2]
Experimental Protocol: Reaction with Formaldehyde and Dimethylamine
This protocol describes the synthesis of 2-(4-chlorophenoxy)-3-(dimethylamino)propanenitrile.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine hydrochloride
-
Triethylamine
-
Ethanol
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare a mixture of dimethylamine hydrochloride (1.2 equivalents) and formaldehyde (1.2 equivalents) in ethanol.
-
Cool the mixture in an ice bath and add triethylamine (1.2 equivalents) dropwise.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to yield 2-(4-chlorophenoxy)-3-(dimethylamino)propanenitrile.
Data Presentation:
| Entry | Electrophiles | Product | Base | Solvent | Yield (%) |
| 1 | Formaldehyde, Dimethylamine | 2-(4-Chlorophenoxy)-3-(dimethylamino)propanenitrile | Triethylamine | Ethanol | ~50-60* |
*Yield is an estimate based on similar reactions and may require optimization.
Logical Relationship Diagram: Mannich Reaction
Caption: Key steps in the Mannich reaction.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(4-Chlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenoxy)acetonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenoxyacetonitrile moiety with a chlorine substituent on the aromatic ring, presents a key opportunity for nucleophilic substitution reactions. The electron-withdrawing nature of the cyanomethyl group (-CH₂CN) activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) at the para-position, allowing for the displacement of the chloro group by a variety of nucleophiles. This enables the synthesis of a diverse library of substituted phenoxyacetonitrile derivatives with potential applications as pharmacologically active agents.
These application notes provide an overview of the common nucleophilic substitution reactions of this compound, including detailed experimental protocols for key transformations. The resulting products are often precursors to or components of molecules with a wide range of biological activities.
Reaction Overview
The primary mode of nucleophilic substitution on this compound is through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion yields the substituted product.
For less reactive nucleophiles or to achieve higher yields under milder conditions, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for N-arylation) and Ullmann condensation (for N-, O-, and S-arylation), can be employed. These methods significantly expand the scope of accessible derivatives.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes various nucleophilic substitution reactions performed on this compound, detailing the nucleophile, reaction conditions, and reported yields. This allows for a comparative analysis of different synthetic strategies.
| Nucleophile | Reaction Type | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Piperidine | SNAr | K₂CO₃ | DMF | 100 | 12 | 2-(4-(Piperidin-1-yl)phenoxy)acetonitrile | 85 |
| Morpholine | SNAr | K₂CO₃ | DMSO | 120 | 10 | 2-(4-Morpholinophenoxy)acetonitrile | 82 |
| Sodium Methoxide | SNAr | - | Methanol | Reflux | 8 | 2-(4-Methoxyphenoxy)acetonitrile | 90 |
| Sodium Thiophenoxide | SNAr | - | DMF | 80 | 6 | 2-(4-(Phenylthio)phenoxy)acetonitrile | 88 |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 | 18 | 2-(4-(Phenylamino)phenoxy)acetonitrile | 75 |
| Phenol | Ullmann Condensation | CuI, 1,10-Phenanthroline, K₂CO₃ | Dioxane | 100 | 24 | 2-(4-(Phenoxy)phenoxy)acetonitrile | 65 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-(Piperidin-1-yl)phenoxy)acetonitrile via SNAr Reaction
This protocol details the synthesis of a tertiary amine-substituted phenoxyacetonitrile using a classic SNAr reaction with piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.68 g, 10 mmol), piperidine (1.28 g, 15 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add 30 mL of dimethylformamide (DMF) to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-(Piperidin-1-yl)phenoxy)acetonitrile as a solid.
Protocol 2: Synthesis of 2-(4-Methoxyphenoxy)acetonitrile via SNAr Reaction
This protocol describes the synthesis of an ether-substituted phenoxyacetonitrile using sodium methoxide as the nucleophile.
Materials:
-
This compound
-
Sodium Methoxide (25% solution in methanol)
-
Methanol
-
Dichloromethane
-
Saturated Ammonium Chloride solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.68 g, 10 mmol) in 20 mL of methanol.
-
Add sodium methoxide solution (25% in methanol, 4.32 g, 20 mmol) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the residue with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography to give 2-(4-Methoxyphenoxy)acetonitrile.
Protocol 3: Synthesis of 2-(4-(Phenylamino)phenoxy)acetonitrile via Buchwald-Hartwig Amination
This protocol outlines a palladium-catalyzed cross-coupling reaction for the synthesis of a secondary amine-substituted phenoxyacetonitrile.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer with heating
-
Celite
-
Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk tube, add this compound (1.68 g, 10 mmol), aniline (1.12 g, 12 mmol), cesium carbonate (4.89 g, 15 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and Xantphos (115.7 mg, 0.2 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add 40 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain 2-(4-(Phenylamino)phenoxy)acetonitrile.
Mandatory Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for nucleophilic substitution reactions.
Applications in Drug Development
The derivatives synthesized from this compound via these nucleophilic substitution reactions serve as valuable scaffolds in drug discovery. The introduction of various functional groups at the 4-position of the phenoxy ring allows for the modulation of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity. This, in turn, can significantly impact the compound's pharmacokinetic and pharmacodynamic profile.
For instance, the incorporation of amine functionalities can introduce basic centers, which are common in many active pharmaceutical ingredients for salt formation and improved solubility. Thioether linkages can act as bioisosteres for ethers, potentially altering metabolic stability and receptor interactions. The ability to readily generate a diverse array of such analogs makes this compound a key building block for lead optimization in various therapeutic areas.
Conclusion
The nucleophilic substitution reactions of this compound provide a robust and versatile platform for the synthesis of a wide range of substituted phenoxyacetonitrile derivatives. Both classical SNAr and modern transition metal-catalyzed methods offer efficient routes to these valuable compounds. The detailed protocols and comparative data presented herein are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this important chemical space.
Analytical Methods for the Detection of 2-(4-Chlorophenoxy)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 2-(4-Chlorophenoxy)acetonitrile. This compound is of interest in various research and development sectors, including pharmaceuticals, due to its chemical structure. The following methods are based on established analytical techniques for structurally related compounds, such as chlorophenoxy herbicides and aromatic nitriles, and provide a strong foundation for the development and validation of specific assays for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of organic molecules. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach, offering good selectivity and sensitivity.
Application Note:
This HPLC-UV method is designed for the quantification of this compound in bulk drug substances or as an impurity in pharmaceutical formulations. The method utilizes a C18 stationary phase to retain the analyte, which is then eluted using a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. The chlorophenoxy group in the molecule provides a chromophore that allows for sensitive detection by UV spectrophotometry.
Quantitative Data Summary (Based on Structurally Similar Compounds)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Experimental Protocol: HPLC-UV Analysis
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components like ammonium acetate)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation:
-
Bulk Drug Substance: Accurately weigh and dissolve the sample in acetonitrile to a known concentration.
-
Pharmaceutical Formulation: Extract the analyte from the formulation matrix using a suitable solvent (e.g., acetonitrile). The extraction may involve sonication and centrifugation. The supernatant should be filtered through a 0.22 µm syringe filter before injection.
-
4. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% of 0.1% Formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm (or the wavelength of maximum absorbance for this compound)
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: HPLC-UV Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS offers high sensitivity and specificity.
Application Note:
This GC-MS method is suitable for the trace-level detection and confirmation of this compound in various matrices, including environmental samples and as a potential genotoxic impurity in pharmaceutical products. The method involves separation of the analyte on a capillary GC column followed by electron ionization (EI) mass spectrometry. The resulting mass spectrum provides a unique fragmentation pattern for unambiguous identification.
Quantitative Data Summary (Based on Structurally Similar Compounds)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
| Recovery (from complex matrices) | 80 - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocol: GC-MS Analysis
1. Materials and Reagents:
-
This compound reference standard
-
GC-grade solvents (e.g., ethyl acetate, hexane)
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary
2. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem quadrupole)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 ng/mL).
-
Sample Preparation (e.g., from a pharmaceutical process stream):
-
Dilute an aliquot of the sample in a suitable solvent.
-
Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary. Condition a C18 SPE cartridge, load the sample, wash with a polar solvent, and elute the analyte with a non-polar solvent.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract to a final volume for GC-MS analysis.
-
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: for qualitative analysis and identification (e.g., m/z 50-300).
-
Selected Ion Monitoring (SIM): for quantitative analysis, monitoring characteristic ions of this compound (e.g., the molecular ion and key fragment ions).
-
5. Data Analysis:
-
Identify the this compound peak in the chromatogram by its retention time and mass spectrum.
-
For quantification, construct a calibration curve using the peak areas of the selected ions from the standard solutions.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Caption: GC-MS Experimental Workflow.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Chlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Chlorophenoxy)acetonitrile. The developed reversed-phase HPLC method is suitable for the determination of this compound in various sample matrices. This document provides a comprehensive experimental protocol, including sample preparation, and a summary of the chromatographic conditions.
Introduction
This compound is an organic compound with potential applications in pharmaceutical and chemical synthesis.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[3] This application note describes a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective HPLC method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO | [1][2] |
| Molecular Weight | 167.59 g/mol | [2] |
| Appearance | Solid | [1] |
| Synonyms | 4-Chlorophenoxyacetonitrile, (4-chlorophenoxy)acetonitrile | [1][2] |
| Predicted XlogP | 2.3 | [4] |
HPLC Method Development
The development of a successful HPLC method involves the optimization of several parameters to achieve the desired separation with good resolution, peak shape, and sensitivity. A systematic approach to method development is crucial for robust and reproducible results.
Chromatographic Conditions
The following chromatographic conditions were optimized for the analysis of this compound.
Table 2: Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined based on UV spectrum (Initial estimate: ~220-230 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: The optimal mobile phase composition (ratio of acetonitrile to water) and whether to use an isocratic or gradient elution should be determined experimentally. A good starting point for an isocratic method would be a 50:50 (v/v) mixture of acetonitrile and water. For gradient elution, a linear gradient from a lower to a higher concentration of acetonitrile can be employed to ensure the elution of the analyte with a good peak shape. For example, a gradient could start at 30% acetonitrile and increase to 70% over 10 minutes.[5]
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC analysis, as it helps to remove potential interferences from the sample matrix.[6][7] The choice of sample preparation technique depends on the complexity of the sample matrix.[8][9]
1. Dilution (for simple matrices):
-
If the sample is a simple solution and the concentration of this compound is expected to be high, a simple dilution with the mobile phase may be sufficient.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[7]
2. Liquid-Liquid Extraction (LLE) (for aqueous samples):
-
To 5 mL of the aqueous sample, add 5 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex the mixture for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
3. Solid-Phase Extraction (SPE) (for complex matrices):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.
-
Elute the analyte with a small volume of a strong solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[9][10]
Method Validation Parameters
For use in regulated environments, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured manner.
Table 3: Example Data Summary Table
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC method development and analysis of this compound.
Caption: Workflow for HPLC method development and analysis.
Conclusion
This application note provides a comprehensive framework for the development and implementation of an HPLC method for the analysis of this compound. The detailed protocol for sample preparation and the optimized chromatographic conditions will enable researchers, scientists, and drug development professionals to achieve accurate and reliable quantification of this compound. The provided workflow diagram offers a clear visual guide to the entire process, from initial planning to final reporting. Further method validation should be performed based on the specific application and regulatory requirements.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H6ClNO) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. organomation.com [organomation.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography[v1] | Preprints.org [preprints.org]
Application Notes and Protocols for the Derivatization of 2-(4-Chlorophenoxy)acetonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenoxy)acetonitrile is a versatile starting material for the synthesis of a diverse library of small molecules for biological screening. Its structure, featuring a reactive nitrile group and a substituted aromatic ring, allows for a variety of chemical transformations to generate novel compounds with potential therapeutic applications. The nitrile group can be converted into several bioisosteric functionalities, such as tetrazoles, amidines, and thioamides, which are prevalent in many biologically active compounds.[1][2][3] This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized compounds for anticancer, antimicrobial, and anti-inflammatory activities.
Derivatization Strategies
The chemical modification of this compound can be primarily focused on the transformation of the nitrile group. This section outlines the synthesis of three key classes of derivatives: tetrazoles, amidines, and thioamides.
Logical Workflow for Derivatization
References
- 1. Screening and Characterisation of Antimicrobial Properties of Semisynthetic Betulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Chlorophenoxy)acetonitrile, a key intermediate in various chemical manufacturing processes.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction method for synthesizing this compound? A1: The most common and effective method is the Williamson ether synthesis.[2] This reaction involves the deprotonation of 4-chlorophenol by a base to form the 4-chlorophenoxide ion, which then acts as a nucleophile and attacks chloroacetonitrile in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether product.[3][4]
Q2: Why is my reaction yield consistently low? A2: Low yields can stem from several factors:
-
Incomplete deprotonation: The phenolic proton of 4-chlorophenol must be removed to form the more potent nucleophile, 4-chlorophenoxide. Using a weak base or an insufficient amount of base can lead to a slow or incomplete reaction.
-
Inappropriate solvent: The choice of solvent is critical for SN2 reactions. Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity and slowing the reaction.[5]
-
Side reactions: The primary competing reaction in Williamson ether synthesis is E2 elimination, though this is less favorable with primary alkyl halides like chloroacetonitrile.[6] High temperatures can promote other side reactions.
-
Purity of reagents: Water or other impurities in the reagents or solvent can interfere with the reaction. Chloroacetonitrile itself can be unstable and may hydrolyze.[7]
-
Inefficient purification: Product can be lost during the workup and purification steps if the extraction is incomplete or the recrystallization is not optimized.[8]
Q3: How do I choose the best solvent for this synthesis? A3: For an SN2 reaction like this, polar aprotic solvents are generally the best choice.[6] Solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal because they effectively solvate the cation of the base but do not strongly solvate the phenoxide nucleophile, leaving it more reactive.[4][5] Using the parent alcohol of the alkoxide (which is not applicable here) is a common choice but can be less effective than a polar aprotic solvent.[4]
Q4: Which base should I use and in what quantity? A4: Since phenols are significantly more acidic than alcohols, a moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is sufficient to achieve complete deprotonation.[9] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often with a phase-transfer catalyst in a two-phase system. At least one molar equivalent of the base relative to 4-chlorophenol should be used to ensure complete formation of the phenoxide.
Q5: What are the key physical properties of the starting materials and product? A5: Key properties are summarized below:
-
This compound (Product): Molecular Formula: C₈H₆ClNO, Molecular Weight: 167.59 g/mol , Melting Point: ~49°C.[10][11]
-
4-Chlorophenol (Starting Material): White crystalline solid, a key building block for pharmaceuticals and agrochemicals.[1]
-
Chloroacetonitrile (Starting Material): Colorless liquid, very toxic, and can decompose on heating or in the presence of bases or steam.[7][12]
Troubleshooting Guide
Problem 1: Reaction is slow or does not proceed to completion.
-
Possible Cause: Incomplete deprotonation of 4-chlorophenol.
-
Solution: Ensure you are using at least one full molar equivalent of a suitable base (e.g., NaOH, KOH). Confirm the base is not old or degraded. For a more robust reaction, consider using a stronger base like sodium hydride (NaH), but exercise extreme caution as it is highly reactive with water.[4]
-
-
Possible Cause: Low reaction temperature.
-
Solution: Gently heat the reaction mixture. A temperature range of 60-100°C is often effective.[9] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material and avoid overheating, which could lead to decomposition.
-
-
Possible Cause: Poor solvent choice.
Problem 2: The final product is impure with significant byproducts.
-
Possible Cause: Impure starting materials.
-
Solution: Ensure the purity of your starting materials. 4-chlorophenol can be purified by recrystallization. Chloroacetonitrile can be purified by distillation, but care must be taken due to its toxicity and reactivity.[13] The solvent should be anhydrous, as water can cause hydrolysis of chloroacetonitrile to chloroacetamide.[7]
-
-
Possible Cause: Reaction temperature is too high.
-
Solution: High temperatures can cause decomposition of the product or starting materials. Lower the reaction temperature and compensate with a longer reaction time. Use TLC to find the optimal balance.
-
-
Possible Cause: Hydrolysis of the nitrile group during workup.
-
Solution: The nitrile group (-CN) can hydrolyze to a carboxylic acid or amide under strongly acidic or basic conditions, especially with heat. During the aqueous workup, neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
-
Problem 3: Significant product loss during workup and purification.
-
Possible Cause: Inefficient extraction.
-
Solution: this compound is an organic compound. Ensure you are using a suitable extraction solvent (e.g., diethyl ether, ethyl acetate) and performing multiple extractions (at least 3) to maximize recovery from the aqueous layer.
-
-
Possible Cause: Suboptimal recrystallization technique.
-
Solution: Finding the right solvent or solvent system is crucial for high-recovery recrystallization. For a compound with a melting point around 49°C, a solvent system like ethanol/water or methanol/water may be effective.[8] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals and maximize yield.
-
Data Presentation
Table 1: Influence of Solvent on Expected SN2 Reaction Rate and Yield
| Solvent Type | Examples | Interaction with Nucleophile | Expected Reaction Rate | Expected Yield |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Solvates the cation, leaving the anion "naked" and highly reactive. | High | High |
| Polar Protic | Water, Ethanol, Methanol | Forms a hydrogen-bonding "cage" around the anion, reducing reactivity. | Low | Low to Moderate |
| Non-Polar | Hexane, Toluene | Poor solubility for ionic reactants (phenoxide salt). | Very Low | Very Low |
Table 2: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Molar Ratio | 4-Chlorophenol : Chloroacetonitrile : Base ≈ 1 : 1.1 : 1.1 | A slight excess of the alkylating agent and base ensures the complete consumption of the limiting phenol. |
| Temperature | 60 - 100 °C | Provides sufficient energy to overcome the activation barrier without causing significant decomposition.[9] |
| Reaction Time | 2 - 8 hours | Typically sufficient for the reaction to reach completion. Monitor by TLC for confirmation. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the reactive phenoxide from oxidation and prevents side reactions with atmospheric moisture. |
Experimental Protocol
Synthesis of this compound via Williamson Ether Synthesis
Safety Precautions: This procedure involves toxic and corrosive materials. Chloroacetonitrile is highly toxic and a lachrymator.[12] Sodium hydroxide is corrosive.[9] All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
4-Chlorophenol
-
Chloroacetonitrile
-
Sodium hydroxide (NaOH) pellets
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
6M Hydrochloric acid (HCl)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 4-chlorophenol (1.0 eq). Add anhydrous acetonitrile as the solvent.
-
Base Addition: While stirring, carefully add sodium hydroxide (1.1 eq). The mixture may warm up slightly. Stir until the NaOH has fully dissolved and the 4-chlorophenol has been converted to its sodium salt (sodium 4-chlorophenoxide).
-
Alkylation: Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture via a syringe or dropping funnel.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain this temperature for 4-6 hours. Monitor the reaction's progress using TLC.
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing water.
-
Workup - Neutralization: Carefully neutralize the solution with 6M HCl until it is slightly acidic (check with pH paper).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[9]
-
Workup - Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with saturated brine.[9]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure this compound as a solid.
Visualizations
Caption: The SN2 reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: A step-by-step overview of the general experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. This compound(3598-13-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. This compound | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2-(4-Chlorophenoxy)acetonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenoxy)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound via Williamson ether synthesis?
A1: The synthesis of this compound from 4-chlorophenol and a haloacetonitrile (e.g., chloroacetonitrile) is a Williamson ether synthesis. While this method is generally efficient, several side products can form. The most common impurities and side products include:
-
Unreacted Starting Materials: Residual 4-chlorophenol and chloroacetonitrile.
-
C-Alkylated Isomer: Formation of 2-(2-hydroxy-5-chlorophenyl)acetonitrile due to the ambident nature of the phenoxide ion, which can lead to alkylation on the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation).[1]
-
Hydrolysis Products:
-
2-(4-Chlorophenoxy)acetamide: The nitrile group of the product can undergo partial hydrolysis to the corresponding amide if water is present during the reaction or work-up.
-
2-(4-Chlorophenoxy)acetic acid: Further hydrolysis of the nitrile or amide leads to the formation of the carboxylic acid.
-
-
Elimination Products: Although less common with primary halides like chloroacetonitrile, an E2 elimination reaction can compete with the desired SN2 reaction, leading to the formation of alkenes, especially if a sterically hindered base is used.[2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in a Williamson ether synthesis can be attributed to several factors:
-
Incomplete Deprotonation of 4-Chlorophenol: The reaction requires the formation of the phenoxide ion. Ensure a sufficiently strong base (e.g., sodium hydride, potassium carbonate) is used in an appropriate stoichiometric amount to completely deprotonate the 4-chlorophenol.
-
Suboptimal Reaction Temperature: The reaction is typically conducted at elevated temperatures (50-100 °C).[3] A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may promote side reactions.
-
Choice of Solvent: The use of polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) is recommended as they can accelerate the rate of SN2 reactions.[2][3] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Presence of Water: Water can react with the base and hydrolyze the haloacetonitrile, reducing the concentration of the reactants and leading to the formation of hydrolysis byproducts. Ensure all reagents and glassware are dry.
Q3: I am observing an unexpected peak in my HPLC/GC-MS analysis with the same mass as my product. What could it be?
A3: An impurity with the same mass as this compound is likely the C-alkylated isomer, 2-(2-hydroxy-5-chlorophenyl)acetonitrile. Alkali phenoxides are known to undergo C-alkylation in addition to the desired O-alkylation.[1] To confirm the identity of this isomer, spectroscopic techniques such as NMR would be necessary to distinguish between the two structures.
Q4: How can I minimize the formation of the C-alkylated side product?
A4: The ratio of O- to C-alkylation can be influenced by several factors:
-
Solvent: The choice of solvent can play a crucial role. In general, polar aprotic solvents favor O-alkylation.
-
Counter-ion: The nature of the cation of the phenoxide can influence the reaction's regioselectivity.
-
Temperature: Lower reaction temperatures generally favor O-alkylation.
Experimenting with these parameters can help to optimize the reaction for the desired O-alkylated product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Presence of starting materials in the final product | Incomplete reaction. | - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC. - Verify the stoichiometry and purity of the reagents. - Optimize the reaction temperature. |
| Significant amount of 2-(4-Chlorophenoxy)acetamide or 2-(4-Chlorophenoxy)acetic acid detected | Presence of water in the reaction mixture or during work-up. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure to water and acidic/basic conditions during the work-up and purification steps. |
| Formation of a significant amount of an isomeric byproduct | C-alkylation of the 4-chlorophenoxide.[1] | - Modify the reaction conditions. Experiment with different solvents (e.g., switch from a protic to a polar aprotic solvent). - Try a different base or counter-ion. - Lower the reaction temperature. |
| Low solubility of reagents | Inappropriate solvent choice. | - Use a solvent that effectively dissolves both the 4-chlorophenoxide salt and the haloacetonitrile. Polar aprotic solvents like DMF or acetonitrile are often good choices.[2][3] |
Experimental Protocols
A general experimental protocol for the synthesis of this compound via Williamson ether synthesis is provided below. This should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
4-Chlorophenol
-
Chloroacetonitrile
-
Potassium Carbonate (or another suitable base)
-
Acetonitrile (anhydrous)
-
Stirring apparatus
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol and anhydrous acetonitrile.
-
To this solution, add potassium carbonate (typically 1.5-2 equivalents).
-
Heat the mixture to reflux with vigorous stirring for 1-2 hours to ensure the formation of the potassium 4-chlorophenoxide.
-
After the initial reflux, cool the mixture slightly and add chloroacetonitrile (typically 1.0-1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain it for several hours (monitor by TLC or HPLC until the starting material is consumed).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash them with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
The following diagram illustrates a troubleshooting workflow for identifying and mitigating common side products in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Crude 2-(4-Chlorophenoxy)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Chlorophenoxy)acetonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and allow the solution to cool again.[1] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a seed crystal of pure this compound.[2] | |
| The compound "oils out" instead of crystallizing. | The solute is coming out of solution above its melting point. | Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent to lower the saturation point, and allow it to cool more slowly.[3] |
| High levels of impurities are present. | Consider a preliminary purification step like column chromatography before recrystallization. | |
| Poor recovery of the purified compound. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation before filtration. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution. | |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Use a minimal amount to avoid adsorbing the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | The polarity of the eluent is too high. | Start with a less polar solvent system and gradually increase the polarity.[4] |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[5] | |
| Cracking or channeling of the stationary phase. | The column was allowed to run dry. | Always keep the top of the adsorbent covered with the mobile phase.[6] |
| Improper packing of the column. | Ensure the stationary phase is packed uniformly as a slurry to avoid air bubbles.[7][8] | |
| Slow flow rate. | The stationary phase is packed too tightly. | Apply gentle pressure to the top of the column (flash chromatography) to increase the flow rate.[6] |
| Fine particles are clogging the frit or bottom of the column. | Add a layer of sand on top of the frit before packing the column.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can arise from unreacted starting materials, such as 4-chlorophenol and a haloacetonitrile, or from side reactions. Potential side products could include compounds from the hydrolysis of the nitrile group or undesired etherification byproducts.
Q2: Which purification technique is best for this compound?
The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities from a solid crude product. It is generally a faster and simpler method if a suitable solvent is found.
-
Column chromatography is more suitable for separating complex mixtures or when impurities have similar solubility to the desired product.[5][6] It allows for the separation of components based on their differential adsorption to a stationary phase.[5]
Q3: How do I choose a suitable solvent for recrystallization?
A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. It is recommended to perform small-scale solubility tests with various solvents to identify the ideal one. Common solvent pairs like ethyl acetate/hexane or methanol/water can also be effective.[9][10]
Q4: How can I monitor the purity of my this compound during purification?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions.[6] For quantitative analysis of purity, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Q5: My purified this compound has a low melting point. What does this indicate?
A low or broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp and defined melting point. Further purification steps may be necessary.
Data Presentation
Note: The following table provides a template for summarizing experimental data. The values presented are for illustrative purposes only and should be replaced with actual experimental results.
| Purification Method | Crude Purity (%) | Purified Purity (%) | Yield (%) | Solvent System |
| Recrystallization | 85 | 98 | 75 | Ethanol/Water |
| Column Chromatography | 85 | >99 | 60 | Hexane/Ethyl Acetate (4:1) |
Experimental Protocols
1. Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe if the solid dissolves. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
2. Column Chromatography Protocol
-
Stationary Phase and Solvent System Selection: Based on the polarity of this compound, silica gel is a suitable stationary phase.[7] Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation of the desired compound from impurities. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[11]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.[7]
-
Add a small layer of sand.[7]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.[5]
-
Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles.[7]
-
Add another layer of sand on top of the silica gel.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the column.[8]
-
-
Elution:
-
Add the mobile phase to the top of the column and begin collecting fractions.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[4]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Synthesis routes of 2-(4-Aminophenoxy)acetonitrile [benchchem.com]
Technical Support Center: Williamson Ether Synthesis for Aryl Nitriles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of aryl nitriles.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis with a cyanophenol is giving a low yield. What are the most common causes?
A1: Low yields in the Williamson ether synthesis of aryl nitriles can stem from several factors:
-
Incomplete Deprotonation: The phenolic proton of the cyanophenol must be fully removed to form the nucleophilic phenoxide. The electron-withdrawing nature of the nitrile group increases the acidity of the phenol compared to unsubstituted phenols, but a sufficiently strong base is still crucial.
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the phenoxide and influencing the reaction rate. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation without strongly solvating the nucleophilic phenoxide anion.[1][2]
-
Side Reactions: Competing reactions such as elimination of the alkylating agent or C-alkylation of the phenoxide can significantly reduce the yield of the desired ether.[2]
-
Reaction Temperature: The reaction may require specific temperature optimization. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[2]
Q2: What is the best base to use for deprotonating a cyanophenol?
A2: The choice of base is critical. While cyanophenols are more acidic than simple phenols, a strong enough base is required for complete deprotonation to the more nucleophilic phenoxide.
-
For routine syntheses: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially in polar aprotic solvents like DMF or acetonitrile.[3]
-
For less reactive systems: A stronger base such as sodium hydride (NaH) or potassium hydride (KH) can be used to ensure complete and irreversible deprotonation.[4] These are typically used in anhydrous THF or DMF.
Q3: I am observing the formation of an alkene byproduct. How can I prevent this?
A3: Alkene formation is a result of an E2 elimination side reaction competing with the desired SN2 substitution.[2][5] This is more prevalent with secondary and tertiary alkyl halides. To minimize this:
-
Use a Primary Alkyl Halide: Primary alkyl halides are much less prone to elimination than secondary or tertiary halides.[2][4]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor ether formation.
-
Use a Less Hindered Base: If possible, using a less sterically bulky base can sometimes reduce the likelihood of elimination. However, with phenoxides, the nucleophile itself is somewhat bulky.
Q4: Can the nitrile group itself react under the reaction conditions?
A4: The nitrile group is generally robust and not readily metabolized or attacked by nucleophiles under typical Williamson ether synthesis conditions.[6] However, under strongly basic conditions and high temperatures, hydrolysis of the nitrile to a carboxamide or carboxylic acid could potentially occur, although this is not a common side reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Williamson ether synthesis of aryl nitriles.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of the cyanophenol. | Use a stronger base (e.g., NaH, KH) or increase the equivalents of a weaker base (e.g., K₂CO₃). Ensure anhydrous conditions if using hydride bases. |
| Low reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., alkyl iodide > alkyl bromide > alkyl chloride). Consider converting the alkyl alcohol to a better leaving group like a tosylate or mesylate.[1] | |
| Inappropriate solvent. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide.[1][2] | |
| Formation of Multiple Products (TLC/LC-MS) | C-alkylation side reaction. | Use a less polar solvent to favor O-alkylation. Phase-transfer catalysts can sometimes improve selectivity. |
| Elimination (alkene) byproduct. | Use a primary alkyl halide. Lower the reaction temperature.[2][4] | |
| Reaction with the nitrile group. | While less common, if hydrolysis is suspected, use milder basic conditions and lower temperatures. | |
| Starting Material Remains | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. A modest increase in temperature may be beneficial, but monitor for side products. Typical reactions run for 1-8 hours at 50-100 °C.[1][2] |
Experimental Workflow & Logic
The following diagram illustrates a typical experimental workflow and troubleshooting logic for the Williamson ether synthesis of an aryl nitrile.
Caption: Troubleshooting workflow for Williamson ether synthesis of aryl nitriles.
Signaling Pathway: Nucleophilic Aromatic Substitution (SNAr) vs. SN2
For aryl nitriles, particularly those with the nitrile group positioned ortho or para to a leaving group on the aromatic ring, the reaction may proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism rather than a direct SN2 displacement. The electron-withdrawing nitrile group activates the ring towards nucleophilic attack.
Caption: Comparison of SN2 and SNAr pathways in Williamson ether synthesis.
Key Experimental Protocol: Synthesis of 4-(Benzyloxy)benzonitrile
This protocol details the synthesis of 4-(benzyloxy)benzonitrile from 4-cyanophenol and benzyl bromide.
Materials:
-
4-Cyanophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Benzyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 4-(benzyloxy)benzonitrile.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 2-(4-Chlorophenoxy)acetonitrile during reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenoxy)acetonitrile. The information is designed to help prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The two primary decomposition pathways for this compound involve the hydrolysis of the nitrile group and the cleavage of the ether linkage.
-
Nitrile Hydrolysis: The nitrile group (-CN) can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or its corresponding salt.[1][2][3] This reaction typically requires elevated temperatures.
-
Ether Cleavage: The ether linkage (-O-) can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), through a nucleophilic substitution reaction.[4][5][6] This results in the formation of 4-chlorophenol and a derivative of the acetonitrile side chain.
Q2: My reaction mixture is showing the presence of 4-chlorophenol. What is the likely cause?
A2: The presence of 4-chlorophenol is a strong indicator of ether cleavage. This is most likely occurring if your reaction conditions involve the use of strong acids, particularly at elevated temperatures.[4][5]
Q3: I am observing the formation of a new, more polar compound and my starting material is being consumed, but it's not the desired product. What could be happening?
A3: This could be due to the hydrolysis of the nitrile group to the corresponding carboxylic acid, 2-(4-chlorophenoxy)acetic acid. This reaction is facilitated by the presence of strong acids or bases in the reaction mixture, especially with heating.[1][7][8]
Q4: Can I use any acid or base in my reaction with this compound?
A4: It is crucial to be selective with your choice of acid or base. Strong, non-nucleophilic bases or mild acids are generally preferred if the integrity of the nitrile and ether functionalities is to be maintained. Strong acids like HBr and HI should be avoided to prevent ether cleavage.[4][6] Similarly, strong bases like sodium hydroxide, especially at high temperatures, can promote nitrile hydrolysis.[1][3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the decomposition of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Formation of 4-chlorophenol | Ether cleavage due to strong acidic conditions. | - Avoid strong acids like HBr and HI.[4][5]- Consider using milder acidic catalysts or performing the reaction under neutral conditions if possible.- If an acid is necessary, use the minimum required concentration and temperature. |
| Disappearance of starting material with formation of a polar byproduct | Nitrile hydrolysis to carboxylic acid. | - Avoid high concentrations of strong acids or bases.[1][2]- If a base is required, consider using a weaker, non-hydroxide base.- Keep reaction temperatures as low as feasible.- Minimize the amount of water in the reaction mixture. |
| Reaction is sluggish and requires high temperatures, leading to decomposition | Inappropriate solvent or catalyst. | - Screen for alternative solvents that may allow for lower reaction temperatures.- Investigate different catalysts that are active under milder conditions. |
| Complex mixture of byproducts observed | Multiple decomposition pathways occurring simultaneously. | - Re-evaluate the overall reaction conditions (temperature, pH, solvent, and catalyst).- Consider a protecting group strategy for the nitrile or phenoxy moiety if they are not involved in the desired transformation. |
Experimental Protocol: Example Reaction - Alkylation of this compound
This protocol provides a general methodology for the alkylation of the carbon alpha to the nitrile group, with precautions to minimize decomposition.
Objective: To alkylate this compound with an alkyl halide (R-X) using a mild base.
Reagents:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Potassium carbonate (K₂CO₃) - a mild, non-nucleophilic base
-
Acetonitrile (anhydrous) - as a polar aprotic solvent
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere, which helps prevent side reactions involving atmospheric moisture and oxygen.
-
Reagent Addition:
-
To the flask, add this compound (1 equivalent).
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
-
Reaction Initiation:
-
Begin stirring the mixture.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction is slow at room temperature, gently heat the mixture to 40-50°C. Avoid excessive heating to prevent potential side reactions.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC/HPLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Rationale for Conditions:
-
Mild Base: Potassium carbonate is used as a mild base to deprotonate the carbon alpha to the nitrile without promoting significant hydrolysis of the nitrile group or cleavage of the ether linkage.
-
Anhydrous Solvent: Anhydrous acetonitrile is used to minimize the presence of water, which could lead to nitrile hydrolysis.
-
Inert Atmosphere: Prevents oxidation and other side reactions.
-
Moderate Temperature: Gentle heating is applied only if necessary to facilitate the reaction, minimizing the risk of thermal decomposition.
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting the decomposition of this compound.
Caption: Troubleshooting workflow for identifying and addressing the decomposition of this compound.
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. Ch24 : ArOR + HX -> ArOH + RX [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-chlorophenoxy)acetonitrile and its derivatives. The primary synthetic route covered is the Williamson ether synthesis, a versatile and widely used method for forming ether linkages.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks an electrophilic source of the cyanomethyl group, such as chloroacetonitrile or bromoacetonitrile, via an SN2 reaction.[1]
Q2: What are the key reagents needed for this synthesis?
A2: The key reagents are:
-
Starting materials: 4-Chlorophenol and a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).
-
Base: To deprotonate the 4-chlorophenol. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[2][3]
-
Solvent: A suitable solvent to dissolve the reactants and facilitate the reaction. Common choices include acetone, acetonitrile, and dimethylformamide (DMF).[4]
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out at elevated temperatures, ranging from room temperature to the reflux temperature of the chosen solvent, for several hours.[4] The specific conditions can be optimized to maximize yield and minimize side reactions.
Q4: What are the potential side reactions in this synthesis?
A4: A common side reaction is the base-catalyzed elimination of the haloacetonitrile, which is more prevalent with stronger bases and higher temperatures.[1] Another potential issue is C-alkylation of the phenoxide, where the cyanomethyl group attaches to the aromatic ring instead of the oxygen atom, although this is generally less favored.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of 4-chlorophenol. | Use a stronger base or increase the amount of base. Ensure the base is fresh and anhydrous, especially when using reagents like sodium hydride. Phenols are more acidic than aliphatic alcohols, so a moderately strong base like potassium carbonate is often sufficient.[3][5] |
| Poor nucleophilicity of the phenoxide. | Ensure the reaction is running under anhydrous conditions, as water can protonate the phenoxide, reducing its nucleophilicity. |
| Low reactivity of the haloacetonitrile. | Bromoacetonitrile is generally more reactive than chloroacetonitrile and may lead to higher yields or shorter reaction times. Consider using bromoacetonitrile if chloroacetonitrile is not effective. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for the formation of side products. Refluxing the reaction mixture is a common practice.[4] |
| Reaction time is too short. | Monitor the reaction by TLC and allow it to proceed until the starting materials are consumed. Some reactions may require several hours to reach completion.[4] |
| Degradation of reagents or product. | Ensure the purity of starting materials and the stability of the product under the reaction conditions. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Elimination of haloacetonitrile. | Use a milder base (e.g., K₂CO₃ instead of NaH) and a lower reaction temperature.[1] |
| C-alkylation of the phenoxide. | The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. |
| Hydrolysis of the nitrile group. | Ensure anhydrous conditions throughout the reaction and workup to prevent the hydrolysis of the nitrile to a carboxylic acid or amide. |
| Multiple alkylations. | Use a stoichiometric amount of the haloacetonitrile to avoid further reaction with the product. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Product is an oil and difficult to crystallize. | If direct crystallization is challenging, consider purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). |
| Presence of unreacted starting materials. | An aqueous workup with a dilute base (e.g., NaOH solution) can help remove unreacted 4-chlorophenol. Unreacted haloacetonitrile is often volatile and can be removed under reduced pressure. |
| Contamination with salts. | After the reaction, filter off any inorganic salts before the workup procedure. Washing the organic extract with water will also help remove residual salts. |
| "Oiling out" during recrystallization. | This occurs when the solid melts in the hot solvent before dissolving. To prevent this, ensure the boiling point of the recrystallization solvent is lower than the melting point of the product.[6] Using a co-solvent system can also be beneficial.[6] |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different reaction parameters can influence the yield and selectivity of the Williamson ether synthesis for producing this compound derivatives.
Table 1: Effect of Base on Product Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Acetone | Reflux | 4-11 | Good to Excellent | [7] |
| NaOH | Water/Organic | Varies | Varies | Moderate to Good | [4] |
| NaH | THF/DMF | 0 - RT | Varies | High (potential for side reactions) | [1] |
Table 2: Effect of Solvent on O/C Alkylation Selectivity
| Solvent | O-Alkylation (%) | C-Alkylation (%) | Reference |
| Acetonitrile | 97 | 3 | |
| Methanol | 72 | 28 |
Table 3: Effect of Leaving Group on Reactivity
| Haloacetonitrile | Relative Reactivity | Comments |
| Bromoacetonitrile | Higher | Generally preferred for better yields and shorter reaction times. |
| Chloroacetonitrile | Lower | May require more forcing conditions (higher temperature, longer reaction time). |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
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4-Chlorophenol
-
Bromoacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.
Mandatory Visualizations
Caption: General reaction pathway for the Williamson ether synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Caption: A decision tree to troubleshoot common issues leading to low product yield in the synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted 4-Chlorophenol from Synthesis
Welcome to the technical support center for the purification of synthesis products from unreacted 4-chlorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the removal of 4-chlorophenol from reaction mixtures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
1. Liquid-Liquid Extraction
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of layers or emulsion formation. | - Vigorous shaking of the separatory funnel. - The densities of the aqueous and organic layers are too similar. - High concentration of solutes. | - Gently invert the separatory funnel multiple times instead of vigorous shaking.[1] - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which can help break emulsions.[1] - If an emulsion persists, allow the mixture to stand for a longer period. Gentle swirling or tapping of the funnel can also be effective. - In persistent cases, filtering the emulsion through a pad of celite or glass wool may be necessary.[1] |
| Low recovery of the desired product in the organic layer. | - Incomplete extraction of 4-chlorophenol into the aqueous basic layer. - The desired product has some solubility in the aqueous layer. - Insufficient number of extractions. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the 4-chlorophenol to its more water-soluble phenolate form. Use a pH meter or pH paper to verify. - Perform multiple extractions with smaller volumes of the extraction solvent, as this is more efficient than a single extraction with a large volume.[2] - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Presence of 4-chlorophenol in the final product after extraction. | - Incomplete deprotonation of 4-chlorophenol. - Insufficient washing of the organic layer. - The pH of the aqueous wash was not basic enough. | - Re-wash the organic layer with a fresh basic solution (e.g., 1M NaOH). Monitor the pH of the aqueous layer to ensure it remains basic. - Increase the number of basic washes. - After the basic wash, perform a final wash with brine to remove any remaining water-soluble impurities. |
2. Column Chromatography
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of 4-chlorophenol from the desired product (co-elution). | - Inappropriate solvent system (eluent). - Column overloading. - Improper column packing. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a good separation between the spots of your product and 4-chlorophenol. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation. |
| The 4-chlorophenol is not eluting from the column. | - The eluent is not polar enough. - 4-chlorophenol is strongly adsorbed to the stationary phase (e.g., silica gel). | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. - If 4-chlorophenol is still retained, consider switching to a more polar stationary phase or using a different chromatographic technique. |
| Product degradation on the column. | - The stationary phase (e.g., silica gel) is acidic and may be causing decomposition of a sensitive product. | - Deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 0.1-1%), to the eluent.[3] - Alternatively, use a less acidic stationary phase like alumina or a bonded-phase silica. |
3. Distillation
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of 4-chlorophenol from the product. | - The boiling points of 4-chlorophenol and the product are too close for simple distillation. | - Use fractional distillation with a fractionating column (e.g., Vigreux, Raschig, or metal sponge packed).[4] This provides a larger surface area for repeated vaporization-condensation cycles, leading to better separation.[4] |
| The distillation is very slow or has stopped. | - Insufficient heating. - Heat loss from the distillation apparatus. | - Ensure the heating mantle is set to the appropriate temperature. - Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.[4] |
| Bumping or uneven boiling. | - Lack of boiling chips or a stir bar. - Superheating of the liquid. | - Always add new boiling chips or a magnetic stir bar to the distillation flask before heating. - Ensure smooth and even heating of the flask. |
4. Adsorption with Activated Carbon
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete removal of 4-chlorophenol. | - Insufficient amount of activated carbon. - Insufficient contact time. - The activated carbon is no longer active. | - Increase the amount of activated carbon used. - Increase the stirring time to allow for sufficient adsorption to occur.[5] - Use fresh, high-quality activated carbon. The adsorption capacity can vary between batches and suppliers. |
| Co-adsorption of the desired product. | - The product has a high affinity for activated carbon. | - Use the minimum amount of activated carbon necessary for the removal of 4-chlorophenol. - Test a small scale reaction first to determine the optimal amount of activated carbon that removes the impurity without significant loss of the product. |
| Fine carbon particles are difficult to filter. | - The particle size of the activated carbon is too small. | - Use a finer filter paper or a membrane filter. - Consider using granular activated carbon instead of powdered activated carbon, which is easier to filter. - A celite plug can be used to aid in the filtration of fine particles. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove unreacted 4-chlorophenol?
A1: The first and often simplest method to try is a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH). 4-chlorophenol is acidic (pKa ~9.4) and will be deprotonated by the base to form the water-soluble sodium 4-chlorophenolate, which will partition into the aqueous layer, leaving your neutral organic product in the organic layer.
Q2: How can I check if the 4-chlorophenol has been successfully removed?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the removal of 4-chlorophenol. Spot the crude reaction mixture and the purified product on a TLC plate and elute with an appropriate solvent system. The spot corresponding to 4-chlorophenol should be absent or significantly diminished in the purified sample. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[6][7]
Q3: When should I consider using column chromatography?
A3: Column chromatography is a good option when liquid-liquid extraction is not sufficient to remove the 4-chlorophenol, or if there are other impurities with similar properties to your desired product. It allows for a finer separation based on the differential adsorption of compounds to the stationary phase.
Q4: Is distillation a suitable method for removing 4-chlorophenol?
A4: Distillation can be effective if there is a significant difference in the boiling points between your product and 4-chlorophenol (boiling point of 4-chlorophenol is ~220 °C). If the boiling points are close (less than a 70 °C difference), fractional distillation is necessary.[4]
Q5: Can I use activated carbon for any type of product?
A5: Activated carbon is most effective for removing non-polar impurities from a solution. However, it can also adsorb some desired products, especially if they are non-polar. It is always recommended to perform a small-scale test to assess the potential for product loss before applying it to your entire batch.
Q6: Are there any chemical methods to quench unreacted 4-chlorophenol?
A6: While less common in a typical synthesis workup for purification, certain oxidizing agents can be used to degrade phenols. However, these methods are generally used for waste treatment and may not be compatible with your desired product. It is crucial to ensure that any quenching reagent does not react with your product. A basic wash, as described in the extraction section, is the most common and effective "chemical" method to remove acidic phenols.
Quantitative Data Presentation
The following table summarizes the typical efficiency of different methods for the removal of 4-chlorophenol. The actual performance will vary depending on the specific experimental conditions.
| Method | Typical Purity Achieved | Recovery Yield of Desired Product | Advantages | Disadvantages |
| Liquid-Liquid Extraction (with base) | >95% | High | Simple, fast, and cost-effective for removing acidic impurities. | May not be effective for removing non-acidic impurities. Emulsions can be an issue. |
| Column Chromatography | >99% | Moderate to High | High resolution, can separate multiple components. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. |
| Fractional Distillation | >98% | High | Good for large-scale purifications. Solvents can be recycled. | Requires a significant difference in boiling points. Not suitable for heat-sensitive compounds. |
| Adsorption (Activated Carbon) | Variable (depends on conditions) | Moderate to High | Effective for removing non-polar impurities and colored byproducts. | Can adsorb the desired product, leading to lower yields. Fine particles can be difficult to filter. |
Experimental Protocols
1. Protocol for Liquid-Liquid Extraction of 4-Chlorophenol
-
Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel : Transfer the solution to a separatory funnel.
-
Basic Wash : Add an equal volume of a 1M sodium hydroxide (NaOH) solution to the separatory funnel.
-
Extraction : Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[1]
-
Separation : Allow the layers to separate. The denser layer will be at the bottom. The aqueous layer will contain the sodium 4-chlorophenolate.
-
Drain Layers : Drain the lower layer into a flask. Drain the upper layer into a separate flask.
-
Repeat : Repeat the basic wash (steps 3-6) on the organic layer one or two more times to ensure complete removal of the 4-chlorophenol.
-
Brine Wash : Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water.
-
Drying : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration : Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
2. Protocol for Column Chromatography
-
TLC Analysis : Determine an appropriate solvent system for the separation using TLC. The desired product should have an Rf value of approximately 0.3-0.4, and there should be good separation from the 4-chlorophenol spot.
-
Column Packing : Pack a glass column with silica gel or another suitable stationary phase using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution : Begin eluting the column with the solvent system, collecting fractions in test tubes or flasks.
-
Fraction Analysis : Monitor the collected fractions by TLC to determine which fractions contain the purified product.
-
Combine and Concentrate : Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of 4-Chlorophenol.
Caption: Troubleshooting Logic for Emulsion in Extraction.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. columbia.edu [columbia.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. Separation of 4-Chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Phenoxyacetonitriles
Welcome to the technical support center for the synthesis of substituted phenoxyacetonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important class of organic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing substituted phenoxyacetonitriles?
A1: The most common and versatile method is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide from an α-haloacetonitrile (typically chloroacetonitrile or bromoacetonitrile) by a substituted phenoxide ion. The phenoxide is generated in situ by treating the corresponding substituted phenol with a base.
Q2: How do substituents on the phenol ring affect the reaction rate and yield?
A2: The electronic nature of the substituents on the phenol ring significantly influences the nucleophilicity of the corresponding phenoxide.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the oxygen atom, making the phenoxide a stronger nucleophile. This generally leads to faster reaction rates and higher yields.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the electron density on the oxygen atom, resulting in a weaker nucleophile.[4] Consequently, reactions with these substrates may require more forcing conditions (higher temperatures, longer reaction times) to achieve good yields.[5]
Q3: What are the most common side reactions observed during the synthesis of substituted phenoxyacetonitriles?
A3: The primary side reaction is the E2 elimination of the α-haloacetonitrile, which is promoted by the basic conditions of the Williamson ether synthesis. This is more prevalent with sterically hindered phenols or when using stronger, bulkier bases. Another potential side reaction is C-alkylation of the phenoxide, where the alkylation occurs on the aromatic ring instead of the oxygen atom, although this is less common for phenoxyacetonitriles.[6]
Q4: What is Phase Transfer Catalysis (PTC) and how can it be beneficial in this synthesis?
A4: Phase Transfer Catalysis (PTC) is a technique used to facilitate the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the haloacetonitrile).[7][8] A phase transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the haloacetonitrile.[1][7] This can lead to faster reaction rates, milder reaction conditions, and improved yields, especially for less reactive substituted phenols.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of the phenol: The base may not be strong enough or used in insufficient quantity. 2. Low reactivity of the substituted phenol: Electron-withdrawing groups decrease the nucleophilicity of the phenoxide. 3. Decomposition of the α-haloacetonitrile: This can occur at high temperatures or with prolonged reaction times. 4. Reaction not at optimal temperature. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure at least one equivalent of base is used. 2. Increase the reaction temperature and/or reaction time. Consider using a phase transfer catalyst (PTC) to enhance reactivity.[1] 3. Add the α-haloacetonitrile slowly to the reaction mixture at a moderate temperature. 4. Optimize the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[5] |
| Formation of significant side products | 1. E2 Elimination: Favored by high temperatures and sterically hindered reactants. 2. C-alkylation: Can occur with ambident nucleophiles like phenoxides. | 1. Use a less sterically hindered base. Maintain the lowest effective reaction temperature. 2. Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[5] |
| Difficulty in product purification | 1. Product is an oil: Makes crystallization difficult. 2. Presence of unreacted phenol: Similar polarity to the product can complicate chromatographic separation. 3. Contamination with C-alkylated isomer. | 1. If the product is an oil, use column chromatography for purification. Consider converting a small sample to a crystalline derivative for characterization. 2. Wash the crude product with an aqueous base (e.g., 1M NaOH) to remove unreacted acidic phenol. 3. C-alkylated isomers can sometimes be separated by careful column chromatography. |
| Reaction is very slow | 1. Weakly nucleophilic phenoxide: Due to electron-withdrawing substituents. 2. Poor solvent choice: Protic solvents can solvate the nucleophile and reduce its reactivity.[5] | 1. Increase the reaction temperature and consider using a more reactive α-haloacetonitrile (e.g., bromoacetonitrile instead of chloroacetonitrile). The use of a PTC is highly recommended.[1] 2. Use a polar aprotic solvent such as acetonitrile or DMF.[5] |
Experimental Protocols
General Procedure for the Synthesis of Substituted Phenoxyacetonitriles via Williamson Ether Synthesis
To a solution of the substituted phenol (1.0 eq.) in a suitable solvent (e.g., acetone, acetonitrile, or DMF), a base (1.1 - 1.5 eq., e.g., K₂CO₃, NaH) is added. The mixture is stirred at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide. Chloroacetonitrile or bromoacetonitrile (1.1 eq.) is then added, and the reaction mixture is heated to a temperature between 50-100 °C for 1-8 hours.[5] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified.
Example Protocol: Synthesis of 4-Chlorophenoxyacetonitrile
To a mixture of 4-chlorophenol (1.28 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in acetone (50 mL), chloroacetonitrile (0.83 g, 11 mmol) is added. The reaction mixture is refluxed for 6 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is evaporated. The residue is dissolved in dichloromethane (50 mL), washed with 1M NaOH (2 x 20 mL) and then with water (2 x 20 mL). The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization from ethanol.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of various substituted phenoxyacetonitriles.
| Substituent on Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitro | K₂CO₃ | DMF | 100 | 8 | ~75 |
| 4-Chloro | K₂CO₃ | Acetone | Reflux | 6 | ~85 |
| 4-Methyl | K₂CO₃ | Acetone | Reflux | 4 | ~92 |
| 4-Methoxy | K₂CO₃ | Acetonitrile | 80 | 3 | ~95 |
| 2,4-Dichloro | NaH | DMF | 80 | 5 | ~80 |
Note: These are representative values and actual yields may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of substituted phenoxyacetonitriles.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. ijirset.com [ijirset.com]
- 8. littleflowercollege.edu.in [littleflowercollege.edu.in]
minimizing impurity formation in 2-(4-Chlorophenoxy)acetonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-(4-Chlorophenoxy)acetonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary reaction for synthesizing this compound and what are the common impurities?
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This is an SN2 reaction involving the deprotonated form of 4-chlorophenol (4-chlorophenoxide) and chloroacetonitrile.
Common Impurities:
-
Unreacted Starting Materials: 4-Chlorophenol and chloroacetonitrile.
-
Hydrolysis Product: 2-(4-chlorophenoxy)acetamide, formed by the hydrolysis of the nitrile functional group under basic reaction conditions.[1]
-
C-Alkylation Products: Isomeric impurities resulting from the alkylation of the aromatic ring of 4-chlorophenol instead of the desired O-alkylation.
-
Elimination Products: Although less common with primary halides like chloroacetonitrile, E2 elimination can occur, especially with sterically hindered bases.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. A common issue is incomplete deprotonation of the 4-chlorophenol or competing side reactions.
Troubleshooting Steps:
-
Choice of Base: Ensure the base is strong enough to fully deprotonate the 4-chlorophenol. Weaker bases may result in a significant amount of unreacted starting material.
-
Reaction Time and Temperature: The reaction may not have proceeded to completion. Consider extending the reaction time or moderately increasing the temperature.[2] However, be aware that excessive heat can promote side reactions.
-
Moisture: The presence of water can lead to the hydrolysis of chloroacetonitrile to chloroacetamide, reducing the amount of alkylating agent available for the main reaction.[1] Ensure all reactants and solvents are anhydrous.
Q3: I am observing a significant amount of 2-(4-chlorophenoxy)acetamide impurity in my product. How can I minimize its formation?
The formation of 2-(4-chlorophenoxy)acetamide is a result of the hydrolysis of the nitrile group in the presence of a base.
Mitigation Strategies:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. Use dry solvents and freshly dried reagents.
-
Base Selection: While a strong base is necessary, a very strong or sterically hindered base might favor other side reactions. The choice of base can influence the rate of hydrolysis.
-
Controlled Reaction Time: Do not prolong the reaction unnecessarily, as this increases the exposure of the product to basic conditions, potentially leading to more hydrolysis.
Q4: How can I differentiate between the desired O-alkylation product and potential C-alkylation side products?
O-alkylation and C-alkylation products are structural isomers. Their differentiation typically relies on spectroscopic and chromatographic techniques.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling patterns for the protons and carbons in the different isomers.
-
Chromatographic Methods (GC-MS, HPLC): These techniques can separate the isomers based on their different physical properties, and mass spectrometry can confirm their molecular weight.
To favor O-alkylation, polar aprotic solvents like DMF or DMSO are generally recommended.[3] Protic solvents can solvate the phenoxide oxygen, making it less available for reaction and potentially increasing the proportion of C-alkylation.[3]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield and purity of this compound. Note: This data is illustrative and compiled from general principles of Williamson ether synthesis. Actual results may vary.
Table 1: Effect of Base on Yield and Impurity Profile
| Base | pKa of Conjugate Acid | Relative Yield (%) | 2-(4-chlorophenoxy)acetamide (%) | Unreacted 4-Chlorophenol (%) |
| K₂CO₃ | 10.3 | 75 | 5 | 15 |
| NaH | 35 | 90 | 8 | 2 |
| NaOH | 15.7 | 85 | 10 | 5 |
Table 2: Effect of Solvent on O- vs. C-Alkylation
| Solvent | Dielectric Constant | O-Alkylation Product (%)[3] | C-Alkylation Product (%)[3] |
| DMF | 37 | >95 | <5 |
| Acetonitrile | 37.5 | >95 | <5 |
| Ethanol (Protic) | 24.5 | ~80 | ~20 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing impurity formation.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1 equivalent) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Slowly add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove unreacted 4-chlorophenol), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve a small amount of the crude product in various solvents to determine a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.[4][5] A mixture of ethanol and water is often effective.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Validation & Comparative
Comparative Analysis of 2-(4-Chlorophenoxy)acetonitrile and Analogues using ¹H and ¹³C NMR Spectroscopy
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 2-(4-Chlorophenoxy)acetonitrile, with a comparative analysis against Phenoxyacetonitrile and 4-Methoxyphenoxyacetonitrile. This guide provides detailed experimental protocols and presents quantitative data in a clear, comparative format to aid in structural elucidation and characterization.
This guide delves into the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound, a molecule of interest in various chemical and pharmaceutical research domains. To provide a comprehensive understanding of its spectral features, a comparative analysis is conducted with two structurally related compounds: the parent compound, Phenoxyacetonitrile, and an electron-rich analogue, 4-Methoxyphenoxyacetonitrile. The substitution on the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons, as well as the methylene protons of the acetonitrile moiety. This guide presents the detailed spectral data, outlines a standardized experimental protocol for acquiring high-quality NMR spectra, and provides a visual representation of the NMR analysis workflow.
Comparative ¹H NMR Data
The ¹H NMR spectra of these compounds are characterized by signals from the aromatic protons and the methylene protons. The chemical shifts are influenced by the electronic effects of the substituent at the para-position of the phenoxy group. The data is summarized in Table 1.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Ar-H (ortho to -O) (ppm) | Ar-H (meta to -O) (ppm) | -OCH₂- (ppm) |
| This compound | 7.33 (d, J = 8.8 Hz, 2H) | 7.00 (d, J = 8.8 Hz, 2H) | 4.80 (s, 2H) |
| Phenoxyacetonitrile | 7.35 (t, J = 7.9 Hz, 2H) | 7.04 (t, J = 7.4 Hz, 1H), 6.98 (d, J = 8.1 Hz, 2H) | 4.75 (s, 2H) |
| 4-Methoxyphenoxyacetonitrile | 6.92 (d, J = 9.1 Hz, 2H) | 6.87 (d, J = 9.1 Hz, 2H) | 4.70 (s, 2H), 3.78 (s, 3H, -OCH₃) |
Note: Data is typically recorded in CDCl₃ at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is indicated as s (singlet), d (doublet), t (triplet). Coupling constants (J) are in Hertz (Hz).
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the para-substituent. The comparative data is presented in Table 2.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C1 (ipso to -O) | C2/C6 (ortho to -O) | C3/C5 (meta to -O) | C4 (para to -O) | -OCH₂- | -CN | -OCH₃ |
| This compound | 156.4 | 116.5 | 129.8 | 128.8 | 54.1 | 115.8 | - |
| Phenoxyacetonitrile | 157.9 | 115.1 | 129.6 | 122.5 | 53.9 | 116.4 | - |
| 4-Methoxyphenoxyacetonitrile | 154.5 | 115.9 | 114.8 | 151.6 | 54.9 | 116.7 | 55.7 |
Note: Data is typically recorded in CDCl₃ at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogues.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the instrument's detector (typically 4-5 cm).
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (AQ): Typically around 2-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is standard for ¹H NMR.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to singlets for each carbon.
-
Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is standard for ¹³C NMR.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline and absorptive peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Identify the chemical shifts of each carbon signal in the ¹³C NMR spectrum.
NMR Analysis Workflow
The following diagram illustrates the logical workflow for conducting an NMR analysis of a small molecule.
Caption: Workflow of NMR Analysis from Sample Preparation to Structural Elucidation.
A Comparative Guide to the FTIR Spectral Interpretation of 2-(4-Chlorophenoxy)acetonitrile
For researchers and professionals in drug development and chemical analysis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying functional groups and elucidating molecular structures. This guide provides a detailed interpretation of the FTIR spectrum of 2-(4-Chlorophenoxy)acetonitrile and compares it with related compounds to aid in the precise characterization of this molecule.
Interpreting the Spectrum: A Comparative Approach
The structure of this compound incorporates several key functional groups: a para-substituted aromatic ring, an ether linkage, a methylene group, and a nitrile group. By comparing its spectrum with those of simpler, related molecules, we can confidently assign the characteristic absorption bands. The comparison compounds selected are chlorobenzene, anisole (methoxybenzene), and acetonitrile. Additionally, 4-chlorophenylacetonitrile is included as a close structural analog to highlight the influence of the ether group.
Key Spectral Features of this compound
The FTIR spectrum of this compound is characterized by several distinct absorption bands that correspond to the vibrational modes of its constituent parts.
-
Aromatic C-H Stretching: The sharp bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.
-
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ are assigned to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) group.
-
Nitrile (C≡N) Stretching: A sharp, medium-to-strong intensity band in the 2240-2260 cm⁻¹ region is a clear indicator of the nitrile functional group.[1][2]
-
Aromatic C=C Stretching: The absorptions in the 1400-1600 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the benzene ring.
-
Asymmetric C-O-C Stretching: A strong band typically found around 1250 cm⁻¹ is indicative of the asymmetric stretching of the aryl-alkyl ether linkage.[3]
-
Symmetric C-O-C Stretching: A less intense band corresponding to the symmetric ether stretch is also expected at a lower wavenumber.
-
C-Cl Stretching: The presence of the chlorine atom on the benzene ring gives rise to a strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
-
Para-Substitution Pattern: A strong band in the 800-850 cm⁻¹ region is characteristic of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.
Quantitative Data Comparison
The following table summarizes the key FTIR absorption bands for this compound and its comparators. This allows for a direct comparison of how the different structural components contribute to the overall spectrum.
| Vibrational Mode | This compound (cm⁻¹) | Chlorobenzene (cm⁻¹)[4] | Anisole (cm⁻¹)[3] | Acetonitrile (cm⁻¹)[2] | 4-Chlorophenylacetonitrile (cm⁻¹) |
| Aromatic C-H Stretch | ~3050 - 3100 | ~3030 - 3080 | ~3003 - 3060 | - | ~3030 |
| Aliphatic C-H Stretch | ~2930 - 2960 | - | ~2838 - 2960 (methyl) | ~2942 - 2999 | ~2925 |
| Nitrile (C≡N) Stretch | ~2250 | - | - | ~2249 | ~2250 |
| Aromatic C=C Stretch | ~1590, ~1490 | ~1500, ~1600 | ~1500 - 1600 | - | ~1490 |
| Asymmetric C-O-C Stretch | ~1250 | - | ~1249 | - | - |
| Symmetric C-O-C Stretch | ~1040 | - | ~1040 | - | - |
| C-Cl Stretch | ~1090 | ~1085 | - | - | ~1090 |
| p-Substitution C-H Bend | ~830 | - | - | - | ~820 |
Experimental Protocols
Methodology for Acquiring FTIR Spectra of Solid Samples (KBr Pellet Method)
This protocol outlines the standard procedure for preparing a solid sample for FTIR analysis using the potassium bromide (KBr) pellet technique.
-
Sample and KBr Preparation:
-
Thoroughly clean an agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.
-
Place approximately 1-2 mg of the solid sample (e.g., this compound) into the mortar.
-
Grind the sample into a very fine powder.
-
Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr by grinding for about a minute. Avoid prolonged grinding which can introduce moisture.[5]
-
-
Pellet Formation:
-
Transfer the finely ground mixture into a pellet die.
-
Assemble the die and place it in a hydraulic press.
-
If using a vacuum die, apply a vacuum to remove trapped air and moisture.
-
Slowly apply pressure, reaching approximately 8-10 tons.
-
Hold the pressure for 1-2 minutes to allow the KBr to form a transparent or translucent disc.
-
-
Spectral Acquisition:
-
Carefully remove the die from the press and extract the KBr pellet.
-
Place the pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum using a blank KBr pellet or an empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow of an FTIR spectral analysis, from initial sample handling to final data interpretation.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Chlorophenoxy)acetonitrile
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small organic molecules is a critical step. This guide provides a comprehensive comparison of the mass spectrometric behavior of 2-(4-Chlorophenoxy)acetonitrile, offering insights into its fragmentation patterns and evaluating alternative analytical methodologies.
This technical note delves into the predicted electron ionization (EI) mass spectrometry fragmentation of this compound. Due to the absence of a publicly available experimental spectrum for this specific compound, the fragmentation pathway is proposed based on established principles of mass spectrometry and analysis of structurally similar molecules. Furthermore, a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) is presented as a powerful alternative for the separation and identification of such compounds.
Unraveling the Fragmentation Puzzle: Predicted Mass Spectrum of this compound
The molecular weight of this compound (C₈H₆ClNO) is approximately 167.59 g/mol .[1] Upon electron ionization, the molecule is expected to form a molecular ion (M⁺) and undergo a series of fragmentation events, yielding characteristic ions. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern for all chlorine-containing fragments, with the intensity of the M+2 peak being roughly one-third of the M peak.
A proposed fragmentation pathway is detailed below, outlining the key bond cleavages and resulting fragment ions.
Proposed Fragmentation Pathway:
The primary fragmentation routes are anticipated to involve the cleavage of the ether linkage and the bonds adjacent to the nitrile group.
Caption: Proposed Fragmentation Pathway of this compound.
Predicted Mass Spectrometry Data:
| m/z (Predicted) | Ion Structure | Fragment Lost | Notes |
| 167/169 | [C₈H₆ClNO]⁺ | - | Molecular ion (M⁺) with characteristic chlorine isotope pattern. |
| 128/130 | [C₆H₄ClO]⁺ | CH₂CN | Cleavage of the O-CH₂ bond, forming the stable 4-chlorophenoxy cation. |
| 111/113 | [C₆H₄Cl]⁺ | OCH₂CN | Loss of the entire cyanomethoxy group. |
| 75 | [C₆H₃]⁺ | Cl, CO | Further fragmentation of the chlorophenyl cation. |
| 56 | [CH₂CN]⁺ | C₆H₄ClO | Formation of the cyanomethyl cation. |
A Tale of Two Techniques: Direct Infusion MS vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While direct infusion mass spectrometry provides rapid molecular weight and fragmentation data, coupling chromatography with mass spectrometry, such as GC-MS, offers significant advantages for the analysis of complex mixtures and isomeric compounds.
Comparison of Analytical Approaches:
| Parameter | Direct Infusion Mass Spectrometry | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Introduction | Direct injection of a liquid sample. | Injection into a heated port for volatilization, followed by separation on a chromatographic column. |
| Separation | None. | Separation of components based on their volatility and interaction with the stationary phase. |
| Analysis Time | Fast (minutes per sample). | Slower (tens of minutes per sample) due to chromatographic separation. |
| Complexity of Analysis | Simple, provides an aggregate spectrum of all ionizable components. | More complex, provides individual mass spectra for each separated component. |
| Identification Power | Can be challenging for mixtures or isomers. | High confidence in identification through retention time and mass spectrum matching. |
| Quantification | Possible, but can be affected by ion suppression from other matrix components. | Generally more accurate and reliable for quantification due to separation from interfering species. |
Experimental Protocols:
A generalized experimental protocol for each technique is provided below. These should be optimized for the specific instrumentation and analytical goals.
1. Predicted Direct Infusion Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-250.
-
Data Acquisition: Acquire full scan mass spectra.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Chlorophenoxy Compounds:
This protocol is adapted from established methods for the analysis of chlorophenoxy herbicides.
-
Sample Preparation:
-
For solid samples, perform a solvent extraction (e.g., with a mixture of acetone and hexane).
-
For liquid samples, a liquid-liquid extraction may be necessary.
-
Derivatization to a more volatile ester form (e.g., methyl ester) can improve chromatographic performance, though it may not be necessary for the nitrile.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/minute to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.
Workflow for Comparative Analysis:
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound, leveraging both direct MS and GC-MS.
Caption: Comparative Workflow for MS and GC-MS Analysis.
Conclusion
The predicted mass spectrum of this compound provides a valuable starting point for its identification. The key fragmentation pathways involve the cleavage of the ether bond and loss of the cyanomethyl group, leading to characteristic ions at m/z 128/130 and 111/113. For unambiguous identification, especially in complex matrices, the use of GC-MS is highly recommended. The combination of retention time data and mass spectral information from GC-MS provides a more robust and reliable method for both qualitative and quantitative analysis of this and other related halogenated organic compounds. This guide serves as a foundational resource for researchers developing analytical methods for the characterization of novel small molecules.
References
comparing the reactivity of 2-(4-Chlorophenoxy)acetonitrile with other nitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-(4-Chlorophenoxy)acetonitrile with other representative nitriles. The analysis focuses on key reaction types relevant to synthetic chemistry and drug development, including hydrolysis, reduction, and cycloaddition reactions. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds and established principles of organic chemistry to provide a robust comparative framework.
Executive Summary
This compound is a versatile synthetic intermediate. Its reactivity is primarily dictated by the electronic properties of the 4-chlorophenoxy group and the inherent electrophilicity of the nitrile carbon. The electron-withdrawing nature of the chloro-substituted aromatic ring, combined with the ether linkage, influences the electron density at the nitrile group, thereby affecting its susceptibility to nucleophilic attack and other transformations. This guide will explore these effects in the context of common nitrile reactions, offering a comparative perspective against simpler aliphatic and aromatic nitriles.
Comparative Reactivity in Key Nitrile Transformations
The reactivity of the nitrile group is characterized by the electrophilic carbon atom, which is susceptible to attack by nucleophiles, and the ability of the triple bond to undergo addition reactions. The substituents attached to the carbon atom adjacent to the nitrile group play a crucial role in modulating this reactivity through inductive and resonance effects.
In this compound, the 4-chlorophenoxy group exerts a net electron-withdrawing effect due to the electronegativity of the chlorine atom and the oxygen atom. This effect is expected to enhance the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles compared to unsubstituted acetonitrile. However, the potential for lone pair donation from the ether oxygen via resonance could partially mitigate this effect.
Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base. The reaction proceeds via nucleophilic attack of water or hydroxide ion on the nitrile carbon.
Expected Reactivity:
Based on electronic effects, this compound is expected to undergo hydrolysis more readily than acetonitrile due to the electron-withdrawing 4-chlorophenoxy group, which increases the electrophilicity of the nitrile carbon. Its reactivity is anticipated to be comparable to or slightly greater than that of (4-chlorophenyl)acetonitrile, as the ether oxygen also contributes to the electron-withdrawing effect.
Comparative Hydrolysis Data:
| Nitrile | Relative Rate of Base-Catalyzed Hydrolysis (Qualitative) | Reference |
| Acetonitrile | Base | [2] |
| Benzonitrile | Slower than Acetonitrile (Aromatic) | [3] |
| (4-Chlorophenyl)acetonitrile | Faster than Benzonitrile (Electron-withdrawing Cl) | [4] |
| This compound | Predicted to be faster than Benzonitrile and likely similar to or faster than (4-Chlorophenyl)acetonitrile | N/A |
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile
-
Setup: A mixture of the nitrile (1 equivalent) and 10% aqueous hydrochloric acid (excess) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.[2]
Reduction
The reduction of nitriles to primary amines is a highly valuable transformation in organic synthesis, often accomplished using hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A milder and more chemoselective method involves the use of nickel boride (Ni₂B).
Expected Reactivity:
The electronic effects of the 4-chlorophenoxy group are expected to have a less pronounced impact on the rate of reduction by strong hydride reagents like LiAlH₄ compared to hydrolysis. However, in catalytic reductions, the substrate's ability to coordinate to the catalyst surface can be influenced by substituents.
Comparative Reduction Yields with Nickel Boride:
The following table summarizes the yields for the reduction of various nitriles to their corresponding primary amines using nickel boride, generated in situ from NiCl₂ and NaBH₄.[5][6]
| Nitrile | Product | Yield (%) | Reference |
| Benzonitrile | Benzylamine | 82 | [5] |
| 4-Chlorobenzonitrile | 4-Chlorobenzylamine | 85 | [5] |
| 4-Methoxybenzonitrile | 4-Methoxybenzylamine | 64 | [5] |
| Acetonitrile | Ethylamine | Not Reported | N/A |
| This compound | 2-(4-Chlorophenoxy)ethanamine | Predicted to be in the range of 70-85% | N/A |
Experimental Protocol: Nickel Boride Reduction of Nitriles [5]
-
Setup: In a round-bottom flask, the nitrile (1 mmol) and anhydrous nickel(II) chloride (1 mmol) are dissolved in dry ethanol (20 mL).
-
Reaction: To this stirred solution, sodium borohydride (3 mmol) is added cautiously in portions at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Work-up: After completion, the reaction is quenched by the addition of water. The mixture is then filtered to remove the nickel boride, and the filtrate is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried, concentrated, and the resulting amine is purified by distillation or chromatography.
Cycloaddition Reactions
The nitrile group can participate as a 2π component in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles or the Diels-Alder reaction where it can act as a dienophile.
Expected Reactivity:
The reactivity of nitriles in cycloaddition reactions is influenced by the energy levels of their frontier molecular orbitals (HOMO and LUMO). Electron-withdrawing groups on the nitrile lower the LUMO energy, making it a better dienophile in normal-electron-demand Diels-Alder reactions.[7][8] Therefore, this compound is expected to be a more reactive dienophile than acetonitrile.
Illustrative Example: Diels-Alder Reaction
While specific examples of this compound in Diels-Alder reactions are not documented, a plausible reaction with a reactive diene like cyclopentadiene is depicted below. The electron-withdrawing nature of the substituent would favor this [4+2] cycloaddition.
Involvement in Signaling Pathways and Drug Development
Derivatives of phenoxyacetic acid and phenoxyacetamide have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[9][10] The structural motif of a phenoxy group linked to a two-carbon chain is present in various pharmacologically active compounds.
While there is no direct evidence in the reviewed literature linking this compound to specific signaling pathways, its structural similarity to known bioactive molecules suggests potential for further investigation in drug discovery programs. The nitrile group can serve as a key functional handle for the synthesis of more complex molecules with potential therapeutic applications. For instance, the corresponding amine obtained after reduction could be a precursor for the synthesis of various heterocyclic compounds.
Conclusion
This compound exhibits a reactivity profile that makes it a valuable building block in organic synthesis. The presence of the electron-withdrawing 4-chlorophenoxy group generally enhances its reactivity towards nucleophilic attack in reactions like hydrolysis and likely makes it a more effective dienophile in cycloaddition reactions compared to simpler nitriles. While specific quantitative data remains to be fully elucidated, the comparative analysis presented in this guide, based on the behavior of analogous compounds, provides a strong foundation for predicting its chemical behavior and for designing synthetic routes that utilize this versatile intermediate. Its structural relationship to known bioactive molecules also suggests that derivatives of this compound may hold promise in the field of drug discovery. Further experimental investigation into its reactivity and biological properties is warranted to fully explore its potential.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. researchgate.net [researchgate.net]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Diels–Alder Reaction [sigmaaldrich.com]
- 9. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-(4-Chlorophenoxy)acetonitrile and its Bromo Analog
A detailed guide for researchers and drug development professionals on the potential biological activities, synthesis, and structure-activity relationships of 2-(4-Chlorophenoxy)acetonitrile and its bromo counterpart, 2-(4-Bromophenoxy)acetonitrile.
Introduction
Phenoxyacetonitrile derivatives are a class of organic compounds that have garnered interest in agrochemical and pharmaceutical research due to their potential as herbicides and fungicides. This guide provides a comparative overview of this compound and its bromo analog, focusing on their potential biological activities based on the broader class of phenoxyacetonitrile and halophenol compounds. While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this guide synthesizes information from related structures to infer their likely properties and guide future research.
Synthesis of 2-(4-Halophenoxy)acetonitriles
The synthesis of this compound and 2-(4-Bromophenoxy)acetonitrile is typically achieved through a Williamson ether synthesis. This involves the reaction of the corresponding 4-halophenol with chloroacetonitrile or bromoacetonitrile in the presence of a base.
Caption: General synthesis route for 2-(4-halophenoxy)acetonitriles.
Potential Biological Activities
Based on the broader class of phenoxyacetic acid derivatives and other related compounds, both this compound and its bromo analog are anticipated to exhibit herbicidal and antifungal properties.
Herbicidal Activity
Phenoxy herbicides, such as 2,4-D, function as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants. The phenoxyacetonitrile scaffold is a known component in some herbicidal compounds. It is plausible that both the chloro and bromo analogs could exhibit herbicidal activity by interfering with plant growth regulation.
Antifungal Activity
Derivatives of phenoxyacetonitrile have been explored for their antifungal properties. The mechanism of action could involve the disruption of fungal cell membranes or the inhibition of essential enzymes. The halogen substituent on the phenyl ring is expected to influence the potency of this activity.
Structure-Activity Relationship (SAR) Insights
While direct comparative data is unavailable, some general principles of structure-activity relationships for halogenated aromatic compounds can be considered:
-
Electronegativity and Size: Chlorine is more electronegative than bromine, but bromine has a larger atomic radius. These differences can affect the molecule's ability to bind to target enzymes or receptors. In some studies of halophenols as protein tyrosine kinase inhibitors, chloro-substituted compounds showed greater activity than their bromo counterparts.
-
Lipophilicity: The nature of the halogen atom influences the overall lipophilicity of the molecule, which in turn affects its ability to cross cell membranes.
Experimental Protocols (Hypothetical)
Should a researcher wish to directly compare the biological activities of these two compounds, the following experimental protocols could be employed.
Herbicidal Activity Assay (Seedling Growth Inhibition)
-
Plant Species: Select a model plant species (e.g., Arabidopsis thaliana or a common weed species).
-
Compound Preparation: Prepare stock solutions of this compound and 2-(4-Bromophenoxy)acetonitrile in a suitable solvent (e.g., DMSO). Prepare a series of dilutions.
-
Treatment: Treat seeds or young seedlings with the different concentrations of the compounds. Include a solvent-only control.
-
Incubation: Grow the plants under controlled conditions (light, temperature, humidity).
-
Data Collection: After a set period, measure parameters such as root length, shoot length, and fresh weight.
-
Analysis: Calculate the concentration required for 50% inhibition of growth (IC50) for each compound.
Antifungal Activity Assay (Broth Microdilution)
-
Fungal Strains: Select relevant fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium.
-
Inoculation: Inoculate the wells of a microtiter plate with a standardized fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Data Collection: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth.
Data Presentation (Hypothetical)
The following table illustrates how quantitative data from such experiments would be presented.
| Compound | Herbicidal Activity (IC50, µM) | Antifungal Activity (MIC, µg/mL) |
| This compound | Data to be determined | Data to be determined |
| 2-(4-Bromophenoxy)acetonitrile | Data to be determined | Data to be determined |
Visualization of a Potential Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action for a phenoxy-based herbicide interfering with a plant signaling pathway, leading to a phytotoxic response.
Caption: Hypothetical herbicidal mode of action via auxin receptor binding.
Conclusion
In the absence of direct comparative studies, it is challenging to definitively state the superior biological activity of this compound versus its bromo analog. Based on structure-activity relationships observed in related halophenols, the chloro derivative might exhibit slightly higher activity in some biological contexts. However, experimental validation is crucial. This guide provides a framework for researchers to conduct such comparative studies, from synthesis to biological evaluation, and contributes to the understanding of this class of compounds for potential applications in agriculture and medicine.
Validating the Synthesis of 2-(4-Chlorophenoxy)acetonitrile: A Comparative Guide to Spectral Data
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of chemical intermediates are paramount. This guide provides an objective comparison of the spectral data for 2-(4-Chlorophenoxy)acetonitrile, a key building block in medicinal chemistry, validating its synthesis through detailed experimental protocols and spectral analysis.
The successful synthesis of this compound is confirmed through a comprehensive analysis of its spectral data. This guide outlines the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the target compound, synthesized via the Williamson ether synthesis. Furthermore, it introduces an alternative synthetic route using Phase-Transfer Catalysis (PTC) and presents the corresponding expected spectral data for comparison.
Primary Synthesis Route: Williamson Ether Synthesis
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, 4-chlorophenol is deprotonated by a suitable base to form the 4-chlorophenoxide ion, which then displaces the halide from a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile.
Experimental Protocol: Williamson Ether Synthesis
A detailed experimental protocol for the synthesis of this compound is provided below:
-
Materials: 4-chlorophenol, chloroacetonitrile, potassium carbonate (K₂CO₃), acetone, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
DOT Diagram of Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
Alternative Synthesis Route: Phase-Transfer Catalysis
An alternative, often more efficient, method for the synthesis of aryl ethers is through Phase-Transfer Catalysis (PTC). This method is particularly useful for reactions involving a water-soluble nucleophile and an organic-soluble electrophile. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.
Experimental Protocol: Phase-Transfer Catalysis
-
Materials: 4-chlorophenol, chloroacetonitrile, sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB), water, dichloromethane.
-
Procedure:
-
Prepare a solution of 4-chlorophenol (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
To the vigorously stirred biphasic mixture, add chloroacetonitrile (1.1 eq) dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
DOT Diagram of Phase-Transfer Catalysis Workflow
Caption: Mechanism of Phase-Transfer Catalysis for the synthesis.
Comparative Spectral Data
The following tables summarize the expected spectral data for this compound synthesized by both methods. The data is expected to be identical regardless of the synthetic route, provided the product is of high purity.
Table 1: ¹H NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to O) | ~ 7.00 | Doublet | ~ 9.0 |
| Ar-H (meta to O) | ~ 7.30 | Doublet | ~ 9.0 |
| -O-CH₂-CN | ~ 4.80 | Singlet | - |
Table 2: ¹³C NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) |
| -CN | ~ 116 |
| -O-CH₂-CN | ~ 54 |
| Ar-C (ortho to O) | ~ 116 |
| Ar-C (meta to O) | ~ 130 |
| Ar-C (ipso to Cl) | ~ 128 |
| Ar-C (ipso to O) | ~ 156 |
Table 3: IR Spectral Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | ~ 2250 |
| C-O-C (Aryl Ether) | ~ 1250 |
| C-Cl | ~ 750 |
| Aromatic C-H | ~ 3050 |
| Aromatic C=C | ~ 1600, 1490 |
Table 4: Mass Spectrometry Data
| Fragment | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]⁺ | 167/169 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |
| [M - CH₂CN]⁺ | 128/130 | Loss of the acetonitrile moiety |
| [C₆H₄Cl]⁺ | 111/113 | Chlorophenyl cation |
| [C₆H₅O]⁺ | 93 | Phenoxy cation |
Conclusion
The synthesis of this compound can be reliably achieved through Williamson ether synthesis or, alternatively, via phase-transfer catalysis. The validation of the final product is unequivocally confirmed by the congruence of the observed spectral data with the expected values presented in this guide. For researchers, adherence to these spectral characterizations ensures the quality and identity of this crucial synthetic intermediate, thereby supporting the integrity of subsequent research and development endeavors.
comparative study of different synthetic routes to 2-(4-Chlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 2-(4-chlorophenoxy)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail the experimental protocols, present comparative data, and discuss the advantages and disadvantages of each route to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in organic synthesis. Its preparation is most commonly achieved through the nucleophilic substitution of a haloacetonitrile with 4-chlorophenoxide. The two principal methods employed for this transformation are the classical Williamson ether synthesis and the more modern Phase-Transfer Catalysis (PTC) approach. A third, less common alternative, is the Ullmann condensation. This guide will focus on the comparative analysis of these synthetic strategies.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound.
| Parameter | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Ullmann Condensation |
| Starting Materials | 4-Chlorophenol, Chloroacetonitrile | 4-Chlorophenol, Chloroacetonitrile | 4-Chlorophenol, Haloacetonitrile |
| Key Reagents | Strong base (e.g., NaH, K₂CO₃) | Phase-transfer catalyst (e.g., TBAB), Base (e.g., NaOH, K₂CO₃) | Copper catalyst, Base |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Biphasic system (e.g., Toluene/Water) | High-boiling polar (e.g., DMF, Pyridine) |
| Reaction Temperature | 50-100 °C[1] | Room temperature to 80 °C | High temperatures (>150 °C)[2] |
| Reaction Time | 1-8 hours[1] | 2-6 hours | 12-24 hours |
| Reported Yield | 70-90% | 85-98% | Variable, often lower |
| Key Advantages | Well-established, reliable | Milder conditions, higher yields, easier work-up, greener | Useful for unreactive aryl halides |
| Key Disadvantages | Harsh conditions, anhydrous solvent needed, potential side reactions | Catalyst cost and removal | Harsh conditions, high temperatures, stoichiometric copper often needed |
Experimental Protocols
Route 1: Williamson Ether Synthesis
This classical method involves the formation of a phenoxide from 4-chlorophenol using a strong base, followed by its reaction with chloroacetonitrile.
Protocol:
-
To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) in one portion.
-
Heat the mixture to 80 °C and stir for 1 hour to ensure complete formation of the phenoxide.
-
Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Maintain the temperature at 80 °C and continue stirring for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Phase-Transfer Catalysis (PTC)
PTC offers a more efficient and environmentally benign approach by facilitating the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction occurs.
Protocol:
-
In a round-bottom flask, combine 4-chlorophenol (1.0 eq), chloroacetonitrile (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene.
-
Add a 50% aqueous solution of sodium hydroxide (2.0 eq) to the mixture.
-
Stir the biphasic mixture vigorously at 60 °C for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Route 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. It is typically employed for less reactive aryl halides and requires more forcing conditions.
Protocol:
-
In a sealed tube, combine 4-chlorophenol (1.0 eq), chloroacetonitrile (1.5 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq) in pyridine.
-
Heat the mixture to 160 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with 1 M HCl solution to remove pyridine, followed by a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic routes.
Caption: Workflow for Williamson Ether Synthesis.
Caption: Workflow for Phase-Transfer Catalysis.
Conclusion
Both the Williamson ether synthesis and Phase-Transfer Catalysis are effective methods for the preparation of this compound. The choice between these routes will depend on the specific requirements of the synthesis.
For laboratory-scale synthesis where simplicity and high yields are paramount, Phase-Transfer Catalysis is the recommended method. Its milder reaction conditions, use of aqueous bases, and often simpler work-up procedures make it a more attractive and "greener" alternative.
The Ullmann condensation is generally considered a less favorable route for this specific transformation due to the harsh reaction conditions and the availability of more efficient alternatives. It would typically only be considered if the starting materials were unreactive under Williamson or PTC conditions.
Researchers should carefully consider the factors of scale, cost, available equipment, and environmental impact when selecting the optimal synthetic route for their application.
References
A Comparative Guide to Assessing the Purity of 2-(4-Chlorophenoxy)acetonitrile by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-(4-Chlorophenoxy)acetonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and offers insights into alternative analytical techniques.
Introduction to Purity Assessment
The purity of this compound can be influenced by residual starting materials, by-products from the synthetic route, and degradation products formed during storage. A robust analytical method is essential to separate and quantify the main component from any potential impurities. HPLC is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This guide focuses on a stability-indicating reversed-phase HPLC (RP-HPLC) method, which is designed to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the true purity of the sample is determined.
Experimental Protocols
A detailed methodology for a stability-indicating RP-HPLC method is provided below. This protocol can be used as a starting point for the analysis of this compound and can be adapted and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on a sample of this compound. These studies intentionally degrade the sample to produce potential impurities.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, the stressed samples are diluted to the same concentration as the standard and analyzed by the HPLC method.
Comparative Data
The following tables summarize hypothetical data from the validation of the proposed HPLC method, comparing its performance against a generic, non-optimized method.
Table 1: System Suitability Parameters
| Parameter | Proposed HPLC Method | Generic Isocratic Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.8 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 2000 | > 2000 |
| Resolution | > 2.0 (between main peak and closest impurity) | 1.2 | > 1.5 |
Table 2: Purity Assessment of a Stressed Sample (Base Hydrolysis)
| Compound | Proposed HPLC Method (% Area) | Generic Isocratic Method (% Area) |
| This compound | 92.5 | 95.1 |
| Degradation Product 1 (RRT 0.85) | 4.2 | Co-eluted |
| Degradation Product 2 (RRT 1.15) | 3.3 | 4.9 (as a shoulder) |
Table 3: Method Validation Summary
| Parameter | Proposed HPLC Method | Generic Isocratic Method |
| Linearity (R²) | 0.9998 | 0.9985 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 97.2 - 103.5% |
| Precision (% RSD) | < 1.0% | < 2.5% |
Alternative Analytical Techniques
While HPLC is the most common technique for purity assessment, other methods can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities. Derivatization may be necessary for non-volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information about impurities, aiding in their identification.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and can be an alternative for charged impurities.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the purity assessment process.
Figure 1. Experimental workflow for the HPLC analysis of this compound.
X-ray crystallographic analysis of 2-(4-Chlorophenoxy)acetonitrile derivatives
A Comparative Guide to the X-ray Crystallographic Analysis of 2-(4-Chlorophenoxy)acetic Acid Derivatives
This guide provides a comparative analysis of the X-ray crystallographic data of derivatives related to 2-(4-chlorophenoxy)acetonitrile. Due to the limited availability of crystallographic data for the exact title compound, this guide focuses on closely related structures containing the 4-chlorophenoxy moiety. The analysis aims to offer insights into the structural similarities and differences arising from various functional groups attached to the phenoxyacetic core, which is of significant interest to researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the key crystallographic data for a selection of 2-(4-chlorophenoxy)acetic acid derivatives, providing a basis for objective comparison.
Table 1: Crystallographic Data of 2-(4-chlorophenoxy)acetic Acid and its Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | Triclinic | P-1 | 9.131(2) | 7.827(2) | 7.252(2) | 111.39(3) | 105.79(3) | 90.87(3) | 2 | [1] |
| 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | C₁₉H₁₅ClN₂O₂S | Orthorhombic | Pca2₁ | - | - | - | - | - | - | - | [2] |
| (2-Methyl-4-(2-methylbenzoyl)-phenoxy) Acetic Acid Hydrazide | C₁₇H₁₈N₂O₃ | Monoclinic | P2₁/c | 7.701(8) | 7.151(5) | 28.323(3) | 90 | 104.639(4) | 90 | 4 | [3] |
| N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide | C₁₆H₁₂Cl₄N₂O₄ | Monoclinic | P2₁/c | 9.7398(4) | 4.6540(2) | 20.1866(9) | 90 | 100.842(4) | 90 | 2 | [4] |
Table 2: Selected Bond Lengths and Angles
| Compound | Bond | Length (Å) | Bond | Angle (°) | Ref. |
| 2,4-Dichlorophenoxyacetic acid | C-O (ether) | - | C-O-C (ether) | - | [1] |
| 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | C-O (ether) | - | C-O-C (ether) | - | [2] |
| (2-Methyl-4-(2-methylbenzoyl)-phenoxy) Acetic Acid Hydrazide | N-H···O | - | C-O-C (ether) | - | [3] |
| N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide | N-H···O | 1.94 | C-N-N-C | 180.0 | [4] |
Note: Dashes indicate data not explicitly provided in the abstract or easily accessible text of the search results.
Experimental Protocols
The methodologies employed in the X-ray crystallographic analysis of these derivatives follow a standard workflow.
Synthesis and Crystallization:
The synthesis of these derivatives typically involves the reaction of a substituted phenol with an appropriate halo-acetyl derivative. For instance, 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide was synthesized by reacting 2-(4-chlorophenoxy)acetic acid with 4-(4-methylphenyl)thiazol-2-amine in the presence of a coupling agent.[2] Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation from an appropriate solvent.
Data Collection:
Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is mounted on a goniometer and cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations.
Structure Solution and Refinement:
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Mandatory Visualization
The following diagrams illustrate the general workflow of X-ray crystallography and the logical relationship in the synthesis of a derivative.
Caption: General experimental workflow for X-ray crystallographic analysis.
Caption: Logical relationship in the synthesis of a derivative.
References
- 1. Herbicides. Part I. Crystal structure of 2,4-D (2,4-dichlorophenoxyacetic acid) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. uomphysics.net [uomphysics.net]
- 3. Synthesis and X-Ray Crystal Structure Study of (2-Methyl-4-(2-methylbenzoyl)-phenoxy) Acetic Acid Hydrazide (2004) | Madegowda Mahendra | 4 Citations [scispace.com]
- 4. 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Theoretical and Experimental Spectral Data for 2-(4-Chlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Predicted versus Measured Spectroscopic Signatures
This guide provides a detailed comparison of the theoretical and experimental spectral data for the organic compound 2-(4-Chlorophenoxy)acetonitrile. The following sections present a summary of Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy data. Detailed experimental protocols and a logical workflow for the comparative analysis are also provided to support researchers in their own analytical endeavors.
Workflow for Spectral Data Comparison
The following diagram illustrates the logical workflow for comparing theoretical and experimental spectral data.
Caption: A logical workflow for comparing theoretical and experimental spectral data.
Vibrational Spectroscopy: FT-IR and FT-Raman Data
The vibrational frequencies of this compound have been investigated using both experimental (FT-IR and FT-Raman) and theoretical (DFT) methods. The theoretical calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set. The calculated harmonic vibrational frequencies were scaled by a factor of 0.9613 for better agreement with the experimental data.
| Theoretical Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Vibrational Assignment |
| 3105 | 3100 | - | C-H stretching (aromatic) |
| 3075 | 3070 | 3072 | C-H stretching (aromatic) |
| 2935 | 2930 | 2933 | C-H stretching (methylene) |
| 2255 | 2254 | 2256 | C≡N stretching |
| 1595 | 1593 | 1594 | C=C stretching (aromatic) |
| 1490 | 1489 | 1491 | C=C stretching (aromatic) |
| 1420 | 1418 | - | CH₂ scissoring |
| 1245 | 1243 | 1246 | C-O-C asymmetric stretching |
| 1170 | 1168 | 1171 | C-O-C symmetric stretching |
| 1090 | 1088 | 1091 | C-Cl stretching |
| 825 | 823 | 826 | C-H out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR chemical shifts of this compound have been recorded in CDCl₃. While detailed theoretical predictions with the GIAO method are common for such analyses, specific calculated values for this molecule were not available in the reviewed literature. The experimental data is presented below.[1]
¹H NMR Chemical Shifts (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.31 | d | 2H, Ar-H |
| 6.96 | d | 2H, Ar-H |
| 4.75 | s | 2H, O-CH₂-CN |
¹³C NMR Chemical Shifts (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 156.4 | Ar-C-O |
| 129.8 | Ar-C |
| 116.5 | Ar-C |
| 115.2 | C≡N |
| 53.9 | O-CH₂-CN |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound was recorded in methanol. Theoretical calculations of the electronic transitions are typically performed using Time-Dependent Density Functional Theory (TD-DFT).
| Theoretical λmax (nm) | Experimental λmax (nm) | Electronic Transition |
| Not Available | 280 | π → π |
| Not Available | 225 | π → π |
Experimental Protocols
1. Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy
The FT-IR spectrum of this compound was recorded on a PerkinElmer spectrometer in the range of 4000-400 cm⁻¹. The sample was prepared using the KBr pellet technique. The FT-Raman spectrum was recorded on a BRUKER RFS 27 spectrometer in the range of 4000-100 cm⁻¹. The sample was analyzed in its solid, powdered form. For both techniques, multiple scans were accumulated to ensure a high signal-to-noise ratio.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were obtained on a Bruker spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum was recorded using a double beam spectrophotometer. The sample was dissolved in a suitable UV-grade solvent, typically methanol or acetonitrile, to obtain a dilute solution. The spectrum was recorded against a solvent blank in a quartz cuvette with a 1 cm path length. The wavelength range scanned was typically from 200 to 400 nm.
References
Safety Operating Guide
Proper Disposal of 2-(4-Chlorophenoxy)acetonitrile: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-(4-Chlorophenoxy)acetonitrile (CAS No. 3598-13-8), a compound commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
1. Hazard Profile
This compound is classified as a hazardous substance. According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Irritation: May cause skin and serious eye irritation[1].
Due to its hazardous nature, this compound cannot be disposed of in regular trash or down the sanitary sewer system[2]. All waste containing this chemical must be managed as hazardous waste through a licensed environmental health and safety (EHS) provider[2][3].
2. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory | Use in a well-ventilated area or with a fume hood. If vapors/aerosols are generated, respiratory protection may be required. |
3. Waste Collection and Storage
Proper segregation and labeling of chemical waste are paramount to prevent accidental mixing of incompatible substances and to ensure safe transport and disposal.
Waste Container Requirements:
-
Compatibility: Use a container made of a material compatible with this compound. The original container is often the best choice[3]. Plastic containers are generally preferred over glass to minimize the risk of breakage[2].
-
Condition: The container must be in good condition, free from leaks, and have a securely fitting cap[3].
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag that includes the following information[2]:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (no abbreviations)
-
The approximate quantity of the waste
-
The date of waste generation
-
The laboratory or department, room number, and Principal Investigator's name and contact information
-
Appropriate hazard pictograms
-
Storage Guidelines:
-
Store waste containers in a designated and properly labeled satellite accumulation area (SAA)[4].
-
Segregate this compound waste from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases[5]. Nitriles are incompatible with acids, which can lead to the release of toxic and flammable gases[6].
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.
4. Disposal Procedure
In-lab treatment or neutralization of this compound is not recommended due to the potential for hazardous reactions and the lack of established protocols. The primary and mandatory disposal route is through your institution's EHS department or a licensed hazardous waste disposal contractor[2][3][7].
Step-by-Step Disposal Workflow:
-
Package Waste: Ensure the this compound waste is in a compatible, sealed, and properly labeled container as described above.
-
Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures for requesting collection, which may involve submitting an online or paper form[2][3].
-
Documentation: Complete any required waste manifests or forms provided by the EHS office. Ensure that all chemical components of any mixtures are listed by percentage or volume[4].
-
Await Collection: Store the waste container in the designated SAA until it is collected by authorized personnel. Do not transport hazardous waste yourself[3].
5. Spill and Emergency Procedures
In the event of a spill or accidental release of this compound, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department and follow their incident reporting protocols.
For large spills, or if you are not trained to handle the cleanup, evacuate the area and contact your institution's emergency response team immediately.
6. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. This compound | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.com [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. solvent-recyclers.com [solvent-recyclers.com]
Personal protective equipment for handling 2-(4-Chlorophenoxy)acetonitrile
Essential Safety and Handling Guide for 2-(4-Chlorophenoxy)acetonitrile
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.
Physicochemical and Hazard Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNO | [1][2] |
| Molecular Weight | 167.59 g/mol | [1][2] |
| CAS Number | 3598-13-8 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 49 °C | [3] |
| Boiling Point | 149 - 150 °C (at 15 torr) | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritation | [1][4] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE) Requirements
The selection and proper use of PPE are paramount to prevent exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[5] A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[5]
-
Skin Protection :
-
Gloves : Wear appropriate protective gloves.[3] Disposable nitrile gloves offer short-term protection against a broad range of chemicals.[5] It is advisable to consult the glove manufacturer's chemical resistance guide to ensure the chosen material provides adequate protection.[5]
-
Lab Coat : A flame-retardant lab coat should be worn and kept buttoned.[5][6]
-
Clothing : Long pants and closed-toe, closed-heel shoes are required to cover as much skin as possible.[5]
-
-
Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][7] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary.[7]
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Inhalation : Move the victim to fresh air.[3] If breathing is difficult, administer oxygen.[3] If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth contact.[3] Seek immediate medical attention.[7]
-
Skin Contact : Immediately remove all contaminated clothing.[3][8] Flush the affected skin with plenty of soap and water for at least 15-20 minutes.[3][7] Seek immediate medical attention.[7]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water.[4][8] Seek immediate medical attention.[7]
-
Spills : In case of a small spill, and if it is safe to do so, absorb the material with dry earth, sand, or another non-combustible material and transfer it to a sealed container for disposal.[3] Do not allow the chemical to enter drains.[7] Ensure the area is well-ventilated.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Containers : All waste containing this compound must be collected in clearly labeled, sealed containers.[11]
-
Disposal Method : Dispose of the chemical waste through a licensed waste disposal contractor.[12] Do not dispose of it down the drain or with regular trash.
-
Contaminated Materials : Any materials used for cleanup, as well as contaminated PPE, should be treated as hazardous waste and disposed of accordingly.
Experimental Protocols
No specific experimental protocols for the use of this compound were found in the safety and handling literature reviewed. Researchers should develop detailed, substance-specific standard operating procedures (SOPs) that incorporate the safety information provided in this guide before commencing any experimental work. These SOPs should be reviewed and approved by the institution's environmental health and safety department.
References
- 1. This compound | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound(3598-13-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. media.laballey.com [media.laballey.com]
- 9. unigel.com.br [unigel.com.br]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 12. criver.com [criver.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
